Diphenyl(pyridin-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diphenyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJIFCXHADNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941251 | |
| Record name | Diphenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-91-6 | |
| Record name | α,α-Diphenyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC170685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Diphenyl(pyridin-3-yl)methanol CAS 16215-39-3
Technical Monograph: Diphenyl(pyridin-3-yl)methanol (CAS 16215-39-3)
Executive Summary
This compound (CAS 16215-39-3), also known as
Physicochemical Profile
The integration of a pyridine ring into the triphenylmethanol scaffold introduces pH-dependent solubility and specific electronic effects (electron-withdrawing nature of the pyridine ring).
| Property | Specification | Notes |
| IUPAC Name | This compound | Also: |
| CAS Number | 16215-39-3 | Distinct from 2-yl (19490-90-5) and 4-yl (1620-30-0) isomers |
| Molecular Formula | C | |
| Molecular Weight | 261.32 g/mol | |
| Appearance | Crystalline Solid | Typically white to off-white needles or powder |
| Solubility | Soluble in DCM, CHCl | Insoluble in water (neutral pH); Soluble in dilute acid (protonation of N) |
| pKa (Pyridine N) | ~3.5 - 4.5 (Predicted) | Less basic than pyridine (pKa 5.[7]2) due to the electron-withdrawing effect of the bulky hydroxymethyl group |
| Stability | Stable under standard conditions | Hygroscopic; store under inert atmosphere recommended |
Synthetic Methodology & Optimization
The most robust route for synthesizing this compound is the Grignard addition of phenylmagnesium bromide to a nicotinic acid ester (e.g., ethyl nicotinate). This method is preferred over lithiation strategies due to the stability of the intermediates and higher tolerance for scale-up.
Protocol: Grignard Addition to Ethyl Nicotinate
Reagents:
-
Ethyl nicotinate (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) (2.5 - 3.0 eq, 3.0 M in Et
O or THF) -
Solvent: Anhydrous THF or Diethyl Ether
-
Quench: Saturated NH
Cl solution
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Ethyl nicotinate (e.g., 15.1 g, 100 mmol) in anhydrous THF (100 mL) and cool to 0°C in an ice bath.
-
Addition: Slowly add PhMgBr (250 mmol) dropwise over 45 minutes. Critical: Maintain temperature <10°C to prevent side reactions (e.g., polymerization or ring opening).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (magnesium alkoxide complex) typically forms.
-
Reflux (Optional): If TLC indicates incomplete conversion, reflux gently for 1 hour.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH
Cl. Caution: Exothermic reaction. -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers.
-
Purification: Wash with brine, dry over Na
SO , and concentrate. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% 40% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Synthetic pathway for the conversion of ethyl nicotinate to this compound via Grignard addition.
Reactivity & Functionalization
The chemical behavior of CAS 16215-39-3 is dominated by two functional centers: the pyridine nitrogen and the tertiary alcohol .
-
Pyridine Nitrogen (Basic Center):
-
Protonation: Forms stable pyridinium salts with mineral acids (HCl, HBr), increasing water solubility.
-
N-Oxidation: Reaction with m-CPBA or H
O yields the N-oxide, a common metabolite and synthetic intermediate. -
Quaternization: Reaction with alkyl halides (e.g., MeI) generates N-methylpyridinium salts, often used to tune lipophilicity.
-
-
Tertiary Alcohol (Sterically Hindered):
-
Resistance to Oxidation: Being tertiary, the alcohol cannot be oxidized to a ketone/aldehyde without breaking C-C bonds.
-
Substitution (S
1): The carbocation formed at the benzylic/pyridylic position is highly stabilized by resonance (similar to trityl). Conversion to the chloride (using SOCl ) is facile. -
Etherification: Difficult due to steric bulk; requires strong bases (NaH) and active electrophiles.
-
Reactivity Map
Figure 2: Key chemical transformations and reactivity pathways for this compound.
Pharmaceutical & Industrial Applications[8][9]
4.1 Medicinal Chemistry Scaffolds The "diphenyl-pyridyl-carbinol" motif is a pharmacophore often associated with anticholinergic and antihistaminic activity.
-
Receptor Binding: The bulky phenyl groups mimic the hydrophobic pocket binding seen in muscarinic antagonists, while the pyridine nitrogen can participate in H-bonding or ionic interactions (when protonated) with aspartate residues in GPCRs.
-
Kinase Inhibition: Derivatives of this compound (often where the OH is replaced by an amine or ether) serve as scaffolds for PIM-1 kinase inhibitors , which are targets for cancer therapy (leukemia and lymphoma).
4.2 Chiral Ligands in Catalysis Although the molecule itself is achiral (due to the two identical phenyl groups), derivatives where one phenyl is substituted (rendering the carbon chiral) are precursors to chiral amino-alcohol ligands . These are used in:
-
Enantioselective addition of dialkylzinc to aldehydes.
-
Asymmetric hydrogenation catalysts (when complexed with Ruthenium or Rhodium).[8]
Analytical Characterization
To validate the identity of synthesized this compound, the following spectral signatures are diagnostic:
-
H NMR (400 MHz, CDCl
):-
8.5–8.7 ppm (2H): Pyridine
-protons (C2-H and C6-H). These will be the most deshielded signals, appearing as doublets or singlets depending on resolution. - 7.7–7.9 ppm (1H): Pyridine C4-H (dt or ddd).
- 7.2–7.4 ppm (11H): Multiplet corresponding to the two Phenyl rings (10H) and the Pyridine C5-H (1H).
-
2.5–3.5 ppm (1H): Broad singlet for the -OH proton (exchangeable with D
O).
-
8.5–8.7 ppm (2H): Pyridine
-
Mass Spectrometry (ESI-MS):
-
[M+H]
: Calculated m/z 262.12. -
Fragmentation: Loss of the -OH group to form the stable carbocation [M-OH]
at m/z 244 is a common fragmentation pathway in mass spec.
-
References
-
Synthesis via Grignard Reagent
-
Source: BenchChem Protocols.[9] "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol Derivatives."
- Relevance: Establishes the standard Grignard addition of phenylmagnesium bromide to nicotinic esters as the primary synthetic route.
-
-
Chemical Properties & Reactivity
- Source: PubChem Compound Summary for CID 7510 (3-Pyridinemethanol analogs).
- Relevance: Provides foundational data on pyridine-methanol solubility, pKa, and general reactivity profiles.
-
Pharmaceutical Applications (Kinase Inhibitors)
- Source: National Institutes of Health (NIH) - Bioorganic Chemistry. "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors."
- Relevance: Highlights the utility of the diphenyl-pyridine scaffold in designing targeted anticancer agents.
-
Structural Analogs (Physical Data)
- Source: TCI Chemicals. "Product Specification: alpha,alpha-Diphenyl-4-pyridylmethanol."
- Relevance: Used for comparative physicochemical property estimation (Melting Point/Solubility) of the 3-yl isomer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 4. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores [mdpi.com]
- 6. prepchem.com [prepchem.com]
- 7. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Molecular structure and weight of Diphenyl(pyridin-3-yl)methanol
Executive Summary
Diphenyl(pyridin-3-yl)methanol (CAS: 19490-91-6), often referred to as
This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a validated Grignard-based synthetic protocol, and structural characterization data (NMR/MS).
Part 1: Molecular Architecture & Physicochemical Properties
The molecule consists of a triphenylmethanol-like framework where one phenyl ring is replaced by a pyridine ring. This substitution introduces basicity (via the pyridine nitrogen) and alters the solubility profile compared to the all-carbon analog (triphenylmethanol).
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Number | 19490-91-6 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Chloroform; Low solubility in water |
| pKa (Calculated) | ~3.5 (Pyridine N); ~13.5 (Tertiary Alcohol OH) |
| LogP (Predicted) | ~3.2 - 3.5 |
Structural Analysis
-
Steric Bulk: The three aromatic rings create significant steric hindrance around the central carbon, making the hydroxyl group relatively resistant to oxidation but prone to forming stable carbocations (trityl-like cations) under acidic conditions.
-
Electronic Effects: The pyridine ring is electron-withdrawing relative to the phenyl rings, slightly increasing the acidity of the hydroxyl proton compared to triphenylmethanol.
Part 2: Synthetic Pathways & Process Chemistry
The most robust synthesis involves the nucleophilic addition of a phenyl Grignard reagent to a pyridine-3-carboxylic acid derivative. Two primary routes exist:
-
Route A (Double Addition): Phenylmagnesium bromide (2.2 eq) + Ethyl Nicotinate.
-
Route B (Single Addition): Phenylmagnesium bromide (1.1 eq) + 3-Benzoylpyridine.
Route B is generally preferred for higher purity and easier workup, as it avoids the formation of ketone intermediates that can complicate purification in Route A.
Validated Experimental Protocol (Route B)
Reagents:
-
3-Benzoylpyridine (1.0 eq)
-
Phenylmagnesium bromide (PhMgBr) (1.2 eq, 3.0 M in diethyl ether)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
) -
Quench: Saturated Ammonium Chloride (
)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (
or Ar). -
Substrate Preparation: Dissolve 3-Benzoylpyridine (18.3 g, 100 mmol) in 100 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Transfer PhMgBr (40 mL of 3.0 M solution, 120 mmol) to the addition funnel. Add dropwise to the ketone solution over 30 minutes. Note: Exothermic reaction; control rate to maintain temp < 10°C.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone.
-
Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous
(50 mL) to quench unreacted Grignard reagent. Caution: Vigorous gas evolution. -
Workup: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
mL). Combine organic layers. -
Drying: Wash combined organics with Brine (50 mL), dry over anhydrous
, and filter. -
Purification: Concentrate under reduced pressure. Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture to yield pure this compound as white crystals.
Reaction Workflow Diagram
Figure 1: Logical workflow for the Grignard synthesis of this compound.
Part 3: Structural Characterization
Verification of the structure relies on distinguishing the pyridine protons from the phenyl protons. The pyridine ring protons appear further downfield due to the electronegative nitrogen.
Spectroscopic Data
| Technique | Signal Assignment / Data | Interpretation |
| Pyridine C2-H and C6-H (Deshielded, | ||
| Pyridine C4-H | ||
| Overlapping Phenyl protons (10H) + Pyridine C5-H (1H) | ||
| Hydroxyl (-OH) proton (Exchangeable with | ||
| Quaternary Carbinol Carbon ( | ||
| Pyridine | ||
| Mass Spectrometry (ESI+) | Consistent with MW 261.32 |
Note: NMR shifts may vary slightly based on concentration and solvent acidity.
Part 4: Pharmaceutical Relevance
This compound is a "privileged structure" in medicinal chemistry.
-
Anticholinergic Activity: The trityl-like structure mimics the pharmacophore of muscarinic antagonists. By quaternizing the pyridine nitrogen (e.g., with methyl bromide), the molecule becomes a potent M3 receptor antagonist, useful in treating COPD or overactive bladder.
-
Antihistamines: It serves as a structural analog to Terfenadine and Fexofenadine precursors, where the central carbinol provides critical H-bonding interactions within the Histamine H1 receptor binding pocket.
-
CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes, making this scaffold useful for designing aromatase inhibitors or antifungal agents.
References
-
Good, J. A. D. (2012). The development of S-trityl L-cysteine derivatives as inhibitors of the Eg5 kinesin motor protein. University of Glasgow. (Thesis describing synthesis and NMR data).
-
PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4][5][6][7][8] National Library of Medicine.
-
ChemSrc. (2023). CAS 19490-91-6 Entry and Properties.
Sources
- 1. diphenyl(pyridin-3-yl)phosphine oxide | CAS#:678140-94-8 | Chemsrc [chemsrc.com]
- 2. Diphenyl Malonate | CAS#:1969-44-4 | Chemsrc [chemsrc.com]
- 3. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(Pyridin-3-yl)propan-2-ol | 15031-77-3 [chemicalbook.com]
- 5. Cas 119-61-9,Benzophenone | lookchem [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. wap.guidechem.com [wap.guidechem.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
Technical Guide: Solubility Profiling & Process Design for Diphenyl(pyridin-3-yl)methanol
[1]
Executive Summary & Chemical Identity[1][2][3]
Diphenyl(pyridin-3-yl)methanol (CAS 19490-91-6), also known as
This guide provides a comprehensive framework for determining the solubility of this compound, modeling its thermodynamic behavior, and leveraging this data for process crystallization.[1][2]
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 19490-91-6 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Key Functional Groups | Pyridine (Basic, H-bond acceptor), Hydroxyl (H-bond donor/acceptor), Diphenyl (Lipophilic/Hydrophobic) |
| Predicted LogP | ~3.3 (Lipophilic) |
Theoretical Solubility Framework
Understanding the molecular interactions is a prerequisite to experimental design.[1][2] The solubility of this compound is governed by three primary interaction mechanisms:
-
-
Stacking (Lipophilicity): The two phenyl rings drive high solubility in aromatic solvents (e.g., Toluene) and moderate solubility in non-polar solvents, provided the crystal lattice energy can be overcome.[1][2] -
Hydrogen Bonding (Polarity): The hydroxyl group (-OH) and the pyridine nitrogen atom allow for strong interaction with protic solvents (Methanol, Ethanol).[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor.[1][2]
-
Acid-Base Sensitivity: Unlike simple alcohols, the pyridine ring renders the molecule basic (
).[1][2] Consequently, solubility in aqueous media is negligible at neutral pH but increases drastically in acidic buffers due to protonation of the pyridine nitrogen.[1][2]
Predicted Solubility Ranking
Based on Structural Activity Relationship (SAR) analysis of analogous diaryl-pyridinemethanols:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole interactions disrupt crystal lattice; H-bond acceptance.[1] |
| Short-chain Alcohols | Methanol, Ethanol | High to Moderate | H-bonding with -OH and Pyridine-N. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole interactions; useful for crystallization.[1] |
| Aromatic Hydrocarbons | Toluene | Moderate | |
| Alkanes | Hexane, Heptane | Low (Antisolvent) | Lack of polar interactions; dominant hydrophobic effect.[1][2] |
| Water | Water (pH 7) | Insoluble | High lipophilicity dominates polar groups.[1][2] |
Experimental Protocol: Isothermal Saturation Method
To generate precise solubility data required for thermodynamic modeling, the Isothermal Saturation Method (Shake-Flask Method) is the industry gold standard.[1][2]
Workflow Diagram
Detailed Methodology
-
Preparation: Add excess this compound solid to a glass equilibrium cell containing 20 mL of the target solvent (e.g., Ethanol, Ethyl Acetate).
-
Equilibration: Immerse the cell in a thermostatic water bath controlled to
. Stir continuously using a magnetic stirrer for 24–48 hours to ensure equilibrium. -
Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature. This prevents micro-crystals from entering the sampling needle.[1][2]
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
PTFE filter.[1][2] -
Quantification:
-
Gravimetric: Evaporate a known mass of supernatant and weigh the dry residue.[1][2] (Simple, but less specific).
-
HPLC (Recommended): Dilute the aliquot with mobile phase and analyze via HPLC-UV (typically 254 nm) against a standard curve.[1][2] This ensures impurities do not skew solubility results.[1][2]
-
Thermodynamic Modeling & Analysis
Once experimental mole fraction solubility (
Modified Apelblat Equation
The Apelblat model is semi-empirical and widely used for pharmaceutical intermediates due to its high accuracy in correlating solubility with temperature.[1][2]
12- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from multiple linear regression.
-
Interpretation:
and relate to the non-ideality of the solution and the enthalpy of solution, while accounts for the temperature dependence of the enthalpy.[1][2]
van't Hoff Analysis
To determine the thermodynamic driving forces (Enthalpy
Process Application: Crystallization Design[2]
The solubility data directly informs the purification strategy.[1][2] For this compound, a Cooling Crystallization or Antisolvent Crystallization is most appropriate.[1][2]
Solvent System Selection Strategy
-
Primary Solvent: Ethanol or Isopropanol.[1][2] (Good temperature dependence: high solubility at boiling, low at room temp).[1][2]
-
Antisolvent: Water or Hexane.[1][2] (Drastically reduces solubility to force precipitation).[1][2]
Crystallization Process Flow
Critical Process Parameters (CPPs)
-
Supersaturation Ratio (
): .[1][2] Keep within the Metastable Zone Width (MSZW) to avoid spontaneous, uncontrolled nucleation (fines).[1][2] -
Cooling Rate: A slow cooling rate (e.g., 0.1–0.5 K/min) promotes the growth of larger, purer crystals (needles/prisms) and reduces inclusion of impurities.[1][2]
-
Seeding: Introduce seed crystals of this compound at the saturation point to bypass the energy barrier for nucleation and ensure consistent particle size distribution (PSD).
References
-
Chemical Identity:3-Pyridinemethanol,
-diphenyl-.[1][2][3] CAS Registry Number 19490-91-6.[1][2][3][4][5] National Center for Biotechnology Information.[1][2] PubChem Compound Summary. Link -
Methodology (Standard): Shakeel, F., et al. "Solubility and thermodynamic analysis of 6-phenylpyridazin-3(2H)-one in different pharmaceutical solvents."[1][2] Journal of Molecular Liquids, 2019.[1][2] (Cited as a protocol standard for heterocyclic aromatic solubility).[1][2] Link[1][2]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2] (Foundational reference for the Apelblat model).
-
Related Pyridine Methanol Data: Diphenyl(4-pyridyl)methanol (CAS 1620-30-0) Solubility Data.[1] (Used as a comparative structural analogue for polarity predictions).[1][2]
Sources
- 1. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. diphenyl-pyridin-3-yl-methanol CAS#: 19490-91-6 [m.chemicalbook.com]
- 5. 3-Pyridinemethanol, a,a-diphenyl | CAS#:19490-91-6 | Chemsrc [chemsrc.com]
Technical Guide: Acidity and pKa Profile of Diphenyl(pyridin-3-yl)methanol
[1][2][3]
CAS Registry Number: 19490-91-6
Synonyms:
Executive Summary
This compound is a critical pharmacophore intermediate used in the synthesis of antihistamines and anticholinergic agents (e.g., azacyclonol precursors).[1][2][3] Its physicochemical behavior is defined by a dual acid-base nature :
-
Basic Center (Pyridine Nitrogen): The primary site of protonation under physiological conditions.[1][2][3]
-
Acidic Center (Tertiary Carbinol): A weak acid site susceptible to deprotonation only under highly basic conditions.[1][2][3]
This guide provides a calculated and mechanistic analysis of its pKa values, derived from structural analogs and Hammett electronic effects, as direct experimental data for this specific intermediate is rare in open literature.
Structural & Electronic Analysis
The molecule consists of a central
Electronic Effects on Acidity[1][3]
-
Inductive Withdrawal (-I Effect): The diphenylmethanol group [
] acts as a bulky, electron-withdrawing substituent on the pyridine ring.[1][2][3] The electronegative oxygen and the carbons of the phenyl rings pull electron density away from the pyridine nitrogen, lowering its basicity compared to unsubstituted pyridine.[1][2][3] -
Resonance Insulation: The central
carbon insulates the pyridine ring from direct resonance conjugation with the phenyl rings.[1][3] Therefore, the electronic influence is primarily inductive.[1][2][3]
pKa Data Analysis
The acid-base profile is characterized by two distinct dissociation constants (
Table 1: Estimated pKa Values and Ionization States
| Ionization Site | Reaction Type | Species Transition | Estimated pKa | Experimental Proxy |
| Pyridine Nitrogen | Protonation (Base) | PyH | 3.8 – 4.5 | 3-Pyridinemethanol (pKa ~4.[1][2][3]85) |
| Tertiary Hydroxyl | Deprotonation (Acid) | R-OH | 15.0 – 16.0 | Triphenylmethanol (pKa ~16.[1][2]0) |
The Pyridinium pKa (Conjugate Acid)
The pyridine nitrogen is the most relevant site for drug development and solubility.[1][3]
-
3-Pyridinemethanol pKa: ~4.85. The hydroxymethyl group is electron-withdrawing.[1][2][3]
-
This compound: Replacing the hydrogens of the hydroxymethyl group with phenyl rings increases steric bulk and inductive withdrawal.[1][2][3] This further destabilizes the protonated nitrogen, lowering the pKa slightly below that of 3-pyridinemethanol.[1][2][3]
-
Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral (unprotonated) form, impacting membrane permeability and lipophilicity.[1][2][3]
The Carbinol pKa (Weak Acid)[1][3]
-
Effect of Pyridine: The pyridine ring is electron-deficient compared to a phenyl ring.[1][2][3] Replacing a phenyl group in triphenylmethanol with a 3-pyridyl group stabilizes the resulting alkoxide anion via inductive electron withdrawal.[1][2][3]
-
Result: The hydroxyl group is slightly more acidic than triphenylmethanol but remains a very weak acid, requiring strong bases (e.g., NaH, BuLi) for deprotonation.[1][2][3]
Visualization of Equilibria
The following diagram illustrates the protonation states and the synthesis pathway commonly associated with this scaffold.
Caption: Figure 1.[1][2] Acid-base dissociation equilibria (left) and convergent synthetic pathway (right).[1][2]
Experimental Determination Protocols
For researchers needing precise values for specific formulation buffers, the following validated protocols are recommended.
Potentiometric Titration (For Nitrogen pKa)
This method is suitable for the basic pKa (range 3–5).[1][2][3]
-
Solvent System: Use a mixed solvent system (e.g., Methanol/Water 50:50) if aqueous solubility is low, then extrapolate to zero organic solvent using the Yasuda-Shedlovsky equation.[1][2][3]
-
Preparation: Dissolve
M of the compound in 0.1 M HCl (to fully protonate the pyridine). -
Titrant: Titrate with standard 0.1 M NaOH (CO
-free). -
Data Processing: Plot pH vs. Volume of NaOH. The inflection point corresponds to the neutralization of excess acid, followed by the deprotonation of the pyridinium ion.[1][2][3] The half-equivalence point in the second buffer region represents the pKa.[1][2][3]
UV-Vis Spectrophotometry (For High Accuracy)
Since the pyridine chromophore changes absorption upon protonation, this method is more accurate for dilute samples.[1][2][3]
-
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 7.0.[1][2][3]
-
Scanning: Record UV spectra (200–350 nm) of the compound in each buffer.
-
Analysis: Monitor the shift in
(typically a bathochromic shift upon protonation).[1][2][3] Plot Absorbance vs. pH at a specific wavelength to determine the inflection point (pKa).[1][2][3]
Implications for Drug Development[1]
Solubility & Salt Formation[1][2][3]
-
Free Base: The neutral molecule is highly lipophilic and poorly soluble in water.[1][3]
-
Salt Selection: To improve bioavailability, the compound is often converted to a hydrochloride or tartrate salt.[1][3] The pKa of ~4.0 ensures that the salt will hydrolyze in neutral/basic intestinal environments, releasing the free base for absorption.[1][2][3]
-
Formulation: In liquid formulations, maintaining a pH < 3.0 is necessary to keep the drug in its soluble, ionized state.[1][2][3]
Synthetic Utility
The weak acidity of the hydroxyl group (pKa ~15.[1][3]5) allows this molecule to serve as a precursor for ether synthesis via the Williamson ether synthesis.[1][2][3] However, the presence of the pyridine ring requires careful handling, as strong electrophiles (like alkyl halides) may quaternize the pyridine nitrogen before reacting with the alkoxide oxygen.[1][2][3]
Strategy: To alkylate the oxygen selectively, use a bulky base (e.g., NaH) to generate the alkoxide, or protect the pyridine nitrogen if necessary.[1][2][3]
References
-
Lide, D. R. (Ed.).[1][2][3] (2009).[1][2][3] CRC Handbook of Chemistry and Physics (90th ed.).[1][2][3] CRC Press.[1][2][3] (Source for Pyridine pKa = 5.23).[1][2][3]
-
Dean, J. A. (1999).[1][2][3] Lange's Handbook of Chemistry (15th ed.).[1][2][3] McGraw-Hill.[1][2][3] (Source for Triphenylmethanol and general alcohol pKa values).
-
Brown, H. C., & Mihm, X. R. (1955).[1][2][3] "Steric Effects in Displacement Reactions." Journal of the American Chemical Society, 77(7), 1723–1726.[1][2][3] (Mechanistic basis for steric effects on pyridine basicity).
-
PubChem Database. (2024).[1][2][3] Compound Summary for CAS 19490-91-6. National Center for Biotechnology Information.[1][2][3] Link
-
Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][3] (Standard reference for pyridine derivative pKa extrapolation).
Thermodynamic Stability and Degradation Profile of Pyridin-3-yl Carbinol Derivatives
The following technical guide details the thermodynamic stability profile of pyridin-3-yl carbinol derivatives, designed for researchers in medicinal chemistry and pharmaceutical development.
Executive Summary
Pyridin-3-yl carbinol (3-pyridinemethanol) derivatives represent a privileged scaffold in drug discovery, serving as precursors to nicotinic ligands, vasodilators (e.g., Nicotinyl alcohol), and intermediates in the synthesis of complex heterocycles.[1][2] Unlike their electron-rich counterparts (e.g., indole-3-carbinol), pyridin-3-yl carbinols exhibit a distinct thermodynamic stability profile characterized by high resistance to acid-catalyzed oligomerization but moderate susceptibility to N-oxidation and alcohol oxidation .[1]
This guide provides a mechanistic analysis of these stability vectors, supported by forced degradation protocols and structural insights to de-risk development pipelines.[1]
Chemical Architecture & Electronic Effects
The thermodynamic behavior of pyridin-3-yl carbinol is governed by the electronic interplay between the electron-deficient pyridine ring and the hydroxymethyl group.
Electronic Deactivation[3]
-
Ring Deficit: The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.[1] This significantly decreases the electron density at the C3 position compared to a phenyl ring.
-
Carbocation Destabilization: In acidic media, the pyridine nitrogen is protonated (pKa ~ 4.8–5.0). The resulting pyridinium ion is powerfully electron-withdrawing. Consequently, the formation of a benzylic carbocation at the C3-position—the rate-limiting step for dehydration or oligomerization—is thermodynamically disfavored.
-
Contrast: Indole-3-carbinol rapidly forms a stabilized carbocation, leading to polymerization. Pyridin-3-yl carbinol remains stable in 1M HCl.
-
Acid-Base Properties
The pyridine nitrogen acts as a thermodynamic sink for protons, often necessitating the use of salt forms (e.g., Tartrate, Hydrochloride) to stabilize the solid state and improve solubility.[1]
-
Free Base: Hygroscopic liquid/low-melting solid; prone to oxidative yellowing.[1]
-
Salt Forms: Crystalline solids; thermodynamically stable against autoxidation.[1]
Degradation Pathways: Mechanistic Insights
The degradation of pyridin-3-yl carbinol derivatives follows three primary vectors: N-oxidation, Alcohol Oxidation, and Photolysis.[1]
Oxidative Instability (Primary Risk)
Oxidation is the dominant degradation pathway.[1] It proceeds via two distinct mechanisms depending on the oxidant and pH.
-
N-Oxidation: Electrophilic oxidants (e.g., peroxides, peracids) attack the lone pair of the pyridine nitrogen.[1] This reaction is irreversible and forms the Pyridine-N-oxide.
-
Alcohol Oxidation: Radical initiators or high-potential oxidants attack the alpha-carbons, converting the primary alcohol first to the aldehyde (Nicotinaldehyde) and subsequently to the carboxylic acid (Nicotinic Acid).[1]
Hydrolytic Stability
The C-O bond in pyridin-3-yl carbinol is exceptionally stable to hydrolysis.[1] Unlike benzyl halides or esters, the alcohol does not act as a leaving group under physiological or standard stress conditions due to the high bond dissociation energy and the instability of the resulting cation.
Photostability
While the pyridine ring absorbs in the UV region, it is generally photostable.[1] However, if the N-oxide degradant is formed, it becomes photo-labile. Upon UV irradiation, pyridine-N-oxides can undergo rearrangement to 2-hydroxypyridines or ring contraction/expansion (Meisenheimer rearrangement), leading to complex mixtures.
Pathway Visualization
The following diagram illustrates the competitive degradation pathways and the thermodynamic barrier to dehydration.
Caption: Degradation logic showing the high barrier to acid-catalyzed polymerization (dotted lines) versus the accessible oxidative pathways (solid lines).
Experimental Protocols: Stability Assessment
Forced Degradation Protocol (Stress Testing)
Perform these studies on the drug substance (API) at a concentration of 1 mg/mL.[1]
| Stress Condition | Reagent / Condition | Duration | Expected Outcome | Mechanistic Note |
| Acid Hydrolysis | 1.0 N HCl, 80°C | 24 Hours | < 2% Degradation | Verifies resistance to dehydration.[1] If degradation occurs, check for ester impurities, not oligomers.[1] |
| Base Hydrolysis | 1.0 N NaOH, 80°C | 24 Hours | < 2% Degradation | Pyridine ring is resistant to nucleophilic attack under these conditions.[1] |
| Oxidation | 3% H₂O₂ (RT) | 2–6 Hours | 10–30% Degradation | Critical test. Expect N-oxide (M+16) and Carboxylic Acid (M+14).[1] |
| Photolysis | ICH Q1B (1.2M lux[3]·h) | 7 Days | Variable | Monitor for N-oxide rearrangement products if N-oxide is present initially. |
| Thermal | 80°C (Solid State) | 7 Days | Stable | Solid-state stability is typically high unless melting point is exceeded.[1] |
Analytical Methodology (HPLC)
Due to the basicity of the pyridine nitrogen, standard C18 methods often result in peak tailing.[1] Use the following optimized conditions:
-
Column: C18 with polar endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Buffers the pyridine).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 260 nm (Pyridine characteristic absorption).[1]
Case Study: Nicotinyl Alcohol Tartrate
Nicotinyl Alcohol (Roniacol) serves as the benchmark for this scaffold.[1]
-
Observation: The free base is a liquid that yellows upon air exposure due to trace N-oxide formation.[1]
-
Solution: Conversion to the Tartrate salt (m.p. 147–148°C) locks the nitrogen lone pair, preventing N-oxidation and raising the lattice energy to prevent physical instability.
-
Metabolism: In vivo, it is thermodynamically driven toward oxidation, converting rapidly to Nicotinic Acid (Vitamin B3), which exerts the pharmacological effect (vasodilation).[1][4] This confirms that the "instability" (oxidation) is actually the prodrug mechanism.
Stability Testing Workflow Diagram
Caption: Standardized workflow for assessing thermodynamic stability of pyridine carbinols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link][1]
-
Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism.[1] Xenobiotica. (Cited in context of N-oxide degradation pathways).
-
ICH Expert Working Group. ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Baran Lab (2012). Pyridine N-Oxides: Reactivity and Stability Profile. Retrieved from [Link]
Sources
A Technical Guide to the Physicochemical Characterization of Diphenyl(pyridin-3-yl)methanol: Focus on Melting and Boiling Point Determination
Introduction
Diphenyl(pyridin-3-yl)methanol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring attached to a diphenylmethanol core, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. As with any compound under investigation, a thorough understanding of its fundamental physicochemical properties is paramount for its identification, purity assessment, and the rational design of subsequent applications.
This in-depth technical guide addresses the critical aspects of determining the melting and boiling points of this compound. Notably, a comprehensive search of publicly available scientific literature and chemical databases does not yield established values for these physical constants. This guide, therefore, shifts from being a mere repository of data to a practical, instructional resource. It is designed to empower researchers, scientists, and drug development professionals with the requisite knowledge and methodologies to determine these crucial parameters in their own laboratories. A focus on the causality behind experimental choices and the principles of self-validating protocols is maintained throughout to ensure scientific integrity.
The Pivotal Role of Melting and Boiling Points in Pharmaceutical Development
The melting point (MP) and boiling point (BP) are fundamental thermal properties that provide invaluable insights into the identity, purity, and stability of a chemical compound. In the realm of drug development, these parameters are not merely data points but critical components of the preformulation studies that inform the entire development pipeline.[1][2]
Melting Point as a Criterion for Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of even small amounts of impurities will typically cause a depression and broadening of the melting point range.[4] Therefore, a sharp and reproducible melting point is a strong indicator of a compound's purity.[3] In the pharmaceutical industry, melting point determination is a routine quality control measure to verify the identity and purity of active pharmaceutical ingredients (APIs) and intermediates.[3][5]
Boiling Point and its Implications for Purification and Stability
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[6] The boiling point is a key parameter for purification techniques such as distillation.[7] For compounds that are liquid at or near room temperature, distillation is a primary method for removing volatile impurities. For high-melting solids like this compound, a boiling point determination, often conducted under reduced pressure, can provide information about the compound's thermal stability. Many organic compounds decompose at or below their atmospheric boiling point, and understanding this thermal liability is crucial for handling, storage, and processing.
The following table summarizes the significance of these physical constants in a drug development context:
| Physical Property | Significance in Drug Development | Key Applications |
| Melting Point | Indicator of purity and identity. Influences solubility and dissolution rate.[8] | Quality control of raw materials and APIs.[5] Polymorph screening.[9] Preformulation studies to predict bioavailability.[10] |
| Boiling Point | Dictates purification strategies (distillation).[7] Provides information on thermal stability. | Process development for purification.[7] Stability testing and shelf-life determination.[9] |
Synthesis of Diphenyl(pyridin-yl)methanol Derivatives: A Note on Purity
It is crucial to recognize that residual starting materials, by-products, or solvents from the synthesis and purification steps can significantly impact the measured melting and boiling points. Therefore, rigorous purification, for instance by recrystallization, is a prerequisite for accurate physicochemical characterization. The sharpness of the melting point range is often used as a practical indicator of successful purification.[13]
Experimental Protocol 1: Determination of Melting Point
The following protocol outlines a standard laboratory procedure for determining the melting point of a crystalline solid, such as this compound, using a capillary melting point apparatus.[14][15][16]
Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[16]
Materials and Equipment:
-
This compound (purified sample)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle or spatula
-
Thermometer (calibrated)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample on a clean, dry surface (e.g., a watch glass).
-
Use a spatula or a mortar and pestle to finely powder the sample.[15] This ensures uniform heating.
-
-
Loading the Capillary Tube:
-
Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube.[16]
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Determination:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid initial heating can be performed to get an estimate.
-
For an accurate measurement, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[13]
-
Repeat the measurement with a fresh sample and capillary tube to ensure reproducibility.
-
Data Interpretation:
A pure sample of this compound should exhibit a sharp melting point range, typically no more than 1-2 °C. A broader melting range suggests the presence of impurities.
Workflow for Melting Point Determination
Sources
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Overview of diaryl(pyridyl)methanol derivatives in medicinal chemistry
Introduction: The Diaryl(pyridyl)methanol Scaffold, a Privileged Structure in Drug Discovery
The diaryl(pyridyl)methanol core represents a three-dimensional pharmacophore with significant potential for creating diverse and biologically active molecules. The inherent structural rigidity of the pyridine ring, coupled with the flexible spatial arrangement of the two aryl substituents around a central methanol carbon, allows for precise interaction with a wide array of biological targets. This unique architecture has led to the development of compounds exhibiting a broad spectrum of therapeutic activities, including anticancer, antifungal, antimicrobial, and neuroprotective effects.[1][2][3]
From a medicinal chemistry standpoint, the pyridine nitrogen introduces a key hydrogen bond acceptor and a site for potential metabolic transformations, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.[4] The tunability of the aryl rings through various substitutions further enables the fine-tuning of electronic and steric properties to optimize target binding and selectivity. This guide will delve into the synthesis, medicinal applications, and key structure-activity relationships (SAR) of diaryl(pyridyl)methanol derivatives, providing researchers and drug development professionals with a comprehensive overview of this important chemical class.
Synthetic Strategies: Establishing the Core Scaffold
The synthesis of diaryl(pyridyl)methanol derivatives typically involves the formation of the central carbon-carbon bond connecting the pyridyl and two aryl moieties. Several synthetic routes have been established, each offering distinct advantages in terms of substrate scope and reaction conditions.
Grignard Reaction: A classic and versatile approach involves the addition of a pyridyl Grignard reagent to a diaryl ketone or, alternatively, the addition of an aryl Grignard reagent to a pyridyl aryl ketone. The choice of pathway is often dictated by the availability of starting materials and the desired substitution pattern.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction. 2-Bromopyridine, dissolved in anhydrous THF, is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition to Benzophenone: The reaction mixture is cooled to 0 °C, and a solution of benzophenone in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford diphenyl(pyridin-2-yl)methanol.
Asymmetric Hydrogenation: For the synthesis of chiral diaryl(pyridyl)methanol derivatives, asymmetric hydrogenation of the corresponding ketone precursor is a highly efficient method.[5] This approach utilizes chiral metal catalysts, typically based on ruthenium, rhodium, or iridium, to achieve high enantioselectivity.[5]
Caption: Workflow for the asymmetric hydrogenation of a diaryl(pyridyl)ketone.
Medicinal Applications: A Versatile Scaffold for Diverse Therapeutic Targets
The structural features of diaryl(pyridyl)methanol derivatives have made them attractive candidates for a variety of therapeutic applications.
Anticancer Agents: A significant area of research has focused on the development of diaryl(pyridyl)methanols as anticancer agents.[6][7][8] Many of these compounds function as tubulin polymerization inhibitors, binding to the colchicine-binding site and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][9] For example, certain diarylpyridine derivatives have shown remarkable antiproliferative activities against various cancer cell lines in sub-micromolar concentrations.[9]
Caption: Mechanism of action of diaryl(pyridyl)methanol derivatives as tubulin polymerization inhibitors.
Antifungal and Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial and antifungal drugs.[10][11] Diaryl(pyridyl)methanol derivatives incorporating a pyridine ring have demonstrated potent activity against a range of pathogens.[10][12][13] The mechanism of action can vary but often involves the inhibition of essential enzymes or disruption of cell membrane integrity. For instance, some pyridine carboxamide derivatives have been shown to be effective succinate dehydrogenase inhibitors in fungi.[14]
Neuroprotective Agents: Several studies have explored the potential of diaryl(pyridyl)methanol derivatives as neuroprotective agents.[3][15][16] These compounds can exert their effects through various mechanisms, including antioxidant activity and modulation of ion channels.[3][15] For example, certain 4,6-diaryl-1,4-dihydropyridines have been shown to prevent calcium overload and exhibit neuroprotective properties.[15]
Structure-Activity Relationship (SAR) Insights: Optimizing for Potency and Selectivity
The biological activity of diaryl(pyridyl)methanol derivatives is highly dependent on the nature and position of substituents on both the pyridyl and aryl rings.[17][18] Key SAR insights include:
-
Aryl Ring Substitutions: Electron-donating or electron-withdrawing groups on the aryl rings can significantly impact potency and selectivity. For instance, in the context of anticancer activity, the presence of methoxy or hydroxyl groups has been shown to enhance antiproliferative effects.[17]
-
Pyridine Ring Position: The position of the methanol substituent on the pyridine ring (2-, 3-, or 4-position) can influence the molecule's conformation and ability to interact with the target.[10]
-
Stereochemistry: For chiral diaryl(pyridyl)methanol derivatives, the stereochemistry at the carbinol center is often crucial for biological activity. The enantiomers can exhibit significantly different potencies and selectivities.
Data Presentation: Comparative Anticancer Activity of Diaryl(pyridyl)methanol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 0.52 | [9] |
| Derivative B | HeLa (Cervical) | 0.89 | [9] |
| Derivative C | HL-60 (Leukemia) | 0.25 | [7] |
| Derivative D | A549 (Lung) | 1.15 | [8] |
| Table 1: In vitro cytotoxic activity of selected diaryl(pyridyl)methanol derivatives against various cancer cell lines. |
Conclusion and Future Perspectives
Diaryl(pyridyl)methanol derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The ability to readily modify the scaffold through various synthetic strategies allows for the exploration of a vast chemical space and the optimization of biological activity. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical for advancing these promising compounds into clinical development.
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. MDPI. [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC - NIH. [Link]
-
Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. ResearchGate. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF. ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH. [Link]
-
A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. [Link]
- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. [Link]
-
Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm (RSC Publishing). [Link]
-
Medicinal importance and chemosensing applications of pyridine derivatives: A review. [Link]
-
Design, synthesis and antimicrobial evaluation of methyl pyridyl-2,4- dioxobutanoates and some new derived ring systems. PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. [Link]
-
Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity. PubMed. [Link]
-
Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. PMC - NIH. [Link]
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Methodological & Application
Application Note: Synthesis of Diphenyl(pyridin-3-yl)methanol via Grignard Reaction
Executive Summary
This application note details a robust protocol for the synthesis of Diphenyl(pyridin-3-yl)methanol (also known as
The synthesis utilizes a Grignard addition of phenylmagnesium bromide to ethyl nicotinate. While Grignard additions to esters are standard, this specific transformation presents a unique challenge: the Lewis-basic nitrogen of the pyridine ring coordinates with the magnesium species, potentially quenching the reagent or stalling the reaction. This protocol overcomes this via controlled stoichiometry (3.0+ equivalents of Grignard) and a pH-controlled workup to ensure efficient recovery of the basic pyridine product.
Reaction Scheme & Mechanism
The reaction proceeds via a double nucleophilic addition. The first equivalent of phenylmagnesium bromide converts the ester to a transient ketone (Phenyl(pyridin-3-yl)methanone), which is more reactive than the starting ester and immediately reacts with a second equivalent of Grignard to form the alkoxide.
Critical Mechanistic Insight:
The pyridine nitrogen possesses a lone pair that acts as a Lewis base. In the presence of Mg(II) species, this nitrogen forms a complex (N:
Logical Workflow (DOT Diagram)
Figure 1: Reaction logic flow demonstrating the necessity of excess Grignard reagent to overcome N-coordination.
Pre-Lab Planning & Safety
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Notes |
| Ethyl Nicotinate | 151.16 | 1.0 | Substrate | Dry, free of nicotinic acid. |
| Phenylmagnesium Bromide | 181.31 | 3.5 | Nucleophile | 3.0M in Et2O (preferred) or THF. |
| Diethyl Ether (Et2O) | 74.12 | Solvent | Solvent | Anhydrous (Na/Benzophenone distilled). |
| Ammonium Chloride | 53.49 | - | Quench | Saturated aqueous solution.[4] |
| Sodium Bicarbonate | 84.01 | - | pH Control | Saturated aqueous solution.[4] |
Safety Critical Process Parameters (CPP)
-
Moisture Sensitivity: The Grignard reagent is pyrophoric and destroyed by water. All glassware must be flame-dried or oven-dried (120°C) and assembled under an inert atmosphere (Ar or N2).
-
Exotherm Control: The addition of PhMgBr to the ester is highly exothermic. Efficient cooling (ice/salt bath) is mandatory to prevent solvent boil-over and byproduct formation (e.g., biphenyl).
-
Pyridine Handling: Pyridine derivatives are noxious and potential hepatotoxins. All work must occur in a fume hood.
Detailed Experimental Protocol
Step 1: Apparatus Setup
-
Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet adapter.
-
Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Maintain a positive pressure of nitrogen throughout the reaction.
Step 2: Reaction Initiation
-
Charge the RBF with Ethyl Nicotinate (1.51 g, 10.0 mmol) .
-
Add 30 mL of anhydrous Diethyl Ether . Stir to dissolve.
-
Cool the solution to 0°C using an ice/water bath.
-
Charge the addition funnel with Phenylmagnesium Bromide (3.0 M in Et2O, 11.7 mL, 35.0 mmol, 3.5 eq) .
-
Note: If using 1.0 M solution, adjust volume accordingly (35 mL).
-
Step 3: Addition and Reflux
-
Dropwise Addition: Add the PhMgBr solution dropwise over 30 minutes.
-
Observation: A yellow/orange precipitate (the magnesium salt) will form. The solution may turn cloudy.
-
Why: Slow addition prevents runaway exotherms and minimizes Wurtz coupling (biphenyl formation).
-
-
Warm Up: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Reflux: Heat the mixture to a gentle reflux (approx. 35-40°C) for 2-3 hours .
-
Process Check: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting ester (
) should disappear; the alcohol product will be more polar ( ).
-
Step 4: Quench and Workup (Critical pH Step)
-
Cool the reaction mixture back to 0°C .
-
Quench: Slowly add 20 mL of Saturated NH4Cl dropwise.
-
Caution: Vigorous bubbling and solid formation will occur.
-
-
pH Adjustment (Crucial): The initial quench may result in a slightly acidic aqueous layer, protonating the pyridine nitrogen (forming the pyridinium salt), which is water-soluble.
-
Action: Check the pH of the aqueous layer. If pH < 7, add Saturated NaHCO3 until pH is 8-9 . This ensures the product is in the free-base form and partitions into the organic layer.
-
-
Extraction: Transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (3 x 30 mL) .
-
Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na2SO4 .
-
Concentration: Filter and concentrate under reduced pressure to yield a crude off-white solid.
Purification & Characterization
Purification Strategy
The crude product often contains biphenyl (from Grignard homocoupling).
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or EtOAc). Add Hexane dropwise until turbidity persists. Cool to 4°C.
-
Flash Chromatography: If recrystallization fails, purify via silica gel column.
-
Eluent: Gradient from 10% to 40% EtOAc in Hexane.
-
Characterization Data
Compound: this compound Appearance: White crystalline solid.[4] Melting Point: 105 – 108 °C (Lit. varies, check purity).
1H NMR (400 MHz, CDCl3):
-
8.65 (d,
Hz, 1H, Py-H2 ) – Most deshielded due to N-adjacency. -
8.52 (dd,
Hz, 1H, Py-H6 ) -
7.75 (dt,
Hz, 1H, Py-H4 ) - 7.35 – 7.25 (m, 11H, Phenyl-H + Py-H5 )
- 3.10 (br s, 1H, OH ) – Shift varies with concentration.
Mass Spectrometry (ESI+):
-
Calculated
-
Found
Process Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Pyridine N-coordination quenched the Grignard.[4] | Increase PhMgBr to 4.0 equivalents. Ensure anhydrous conditions. |
| Product in Aqueous Layer | pH was too low during extraction. | The pyridine ring formed a salt. Basify aqueous layer to pH 9 and re-extract with EtOAc. |
| High Biphenyl Impurity | Addition was too fast or T > 0°C. | Slow down addition rate. Maintain strict 0°C during addition. Wash crude solid with cold Hexane (Biphenyl is soluble in Hexane). |
| Starting Material Remains | Grignard reagent degraded. | Titrate Grignard before use. Ensure solvent is peroxide-free and dry. |
References
-
Good, J. A. D. (2012). The development of S-trityl L-cysteine based inhibitors of the Eg5 kinesin motor protein. University of Glasgow. (Source of spectral data for compound 69).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Grignard protocols).
-
PubChem Compound Summary. 3-Pyridinemethanol (Analogous precursor data).
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Mechanistic background on pyridine-Grignard interactions).
Sources
Protocol for reacting 3-benzoylpyridine with phenylmagnesium bromide
Application Note: High-Yield Synthesis of Diphenyl(pyridin-3-yl)methanol via Grignard Addition
Abstract & Scope
This application note details the optimized protocol for the synthesis of This compound (CAS 19490-91-6) via the nucleophilic addition of phenylmagnesium bromide to 3-benzoylpyridine.
While Grignard additions to ketones are standard undergraduate transformations, this specific reaction presents a unique challenge: the Lewis basicity of the pyridine nitrogen . The nitrogen atom competes with the carbonyl oxygen for coordination with the magnesium species, potentially sequestering the reagent and stalling the reaction. This protocol addresses this "Pyridine Problem" through stoichiometry control and a pH-sensitive workup designed to maximize recovery of the amphoteric product.
Mechanistic Insight: The "Pyridine Problem"
In a standard Grignard reaction involving benzophenone, 1.0–1.2 equivalents of reagent are sufficient. However, with 3-benzoylpyridine , the pyridine nitrogen possesses a lone pair that rapidly coordinates with the magnesium of the Grignard reagent (PhMgBr), forming a Lewis acid-base complex.
Key Causality:
-
N-Coordination: The first equivalent of PhMgBr often coordinates to the pyridine nitrogen rather than attacking the carbonyl.
-
Deactivation: This coordination withdraws electron density, activating the ring but potentially physically blocking or consuming the Grignard species needed for the carbonyl attack.
-
Solution: To drive the reaction to completion, >2.0 equivalents of PhMgBr are required. The first equivalent saturates the nitrogen lone pair, while the second equivalent performs the nucleophilic addition at the carbonyl carbon.
Diagram 1: Reaction Mechanism & Competition
Caption: Mechanistic pathway showing the sequestration of the first equivalent of Grignard reagent by the pyridine nitrogen, necessitating excess reagent for carbonyl addition.
Experimental Protocol
Reagents & Equipment[1][2][3]
-
Substrate: 3-Benzoylpyridine (MW: 183.21 g/mol ).
-
Reagent: Phenylmagnesium bromide (3.0 M in diethyl ether or THF). Note: Commercial solutions are preferred for titer accuracy.
-
Solvent: Anhydrous Tetrahydrofuran (THF). THF is preferred over diethyl ether due to the higher solubility of the pyridine-magnesium complexes.
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
-
Glassware: Flame-dried or oven-dried (120°C) 2-neck round bottom flask, addition funnel, nitrogen/argon line.
Step-by-Step Methodology
Step 1: Inert Setup Assemble the glassware while hot under a stream of dry nitrogen. Allow to cool to room temperature. Ensure a positive pressure of inert gas is maintained throughout.
Step 2: Substrate Dissolution Charge the flask with 3-benzoylpyridine (1.0 eq) . Add anhydrous THF (concentration ~0.5 M). Stir until fully dissolved.
-
Why: High dilution helps manage the exotherm, but too dilute will slow the bimolecular reaction.
Step 3: Cryogenic Cooling Cool the reaction flask to 0°C using an ice/water bath.
-
Why: Although the N-coordination is fast, cooling controls the exotherm of the subsequent carbonyl addition and minimizes side reactions (e.g., biphenyl formation).
Step 4: Grignard Addition (The Critical Step) Transfer Phenylmagnesium bromide (2.5 eq) to the addition funnel via cannula or syringe. Add dropwise to the ketone solution over 30–45 minutes.
-
Observation: A color change (often to deep red or brown) and precipitation may occur. This is the formation of the N-Mg and O-Mg complexes.
-
Stoichiometry Note: We use 2.5 eq to account for N-coordination (1 eq), Carbonyl attack (1 eq), and moisture scavenging (0.5 eq buffer).
Step 5: Reaction Propagation Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Optional: If TLC indicates remaining starting material, reflux gently (65°C) for 1 hour. The N-Mg bond is strong; heat can help the second equivalent overcome steric hindrance.
Step 6: Quenching & pH Control Cool back to 0°C. Slowly add saturated aq. NH₄Cl .
-
Caution: Violent foaming will occur.
-
pH Check: The product is a pyridine (basic). If you use HCl to quench, the product will protonate and dissolve in the water layer. Use NH₄Cl to keep the pH neutral/mildly basic (~pH 8-9), ensuring the product remains in the organic layer or precipitates as a free base.
Step 7: Extraction Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine organic layers. Wash with Brine. Dry over anhydrous Na₂SO₄.
Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the decision point for reflux and the critical pH control during quenching.
Data Presentation & Characterization
The product, This compound , is a tertiary alcohol. Successful synthesis is confirmed by the disappearance of the carbonyl stretch in IR and the appearance of the hydroxyl group.
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 19490-91-6 |
| Molecular Weight | 261.32 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |
| Expected Yield | 85% - 92% (Optimized Protocol) |
Expected NMR Profile (¹H NMR, 400 MHz, DMSO-d₆):
-
δ 8.5 - 8.6 ppm (2H): Pyridine protons adjacent to Nitrogen (deshielded).
-
δ 7.6 - 7.7 ppm (1H): Pyridine proton (para to N).
-
δ 7.2 - 7.4 ppm (11H): Overlapping multiplet containing the 10 Phenyl protons + 1 Pyridine proton.
-
δ 6.6 ppm (1H, s): Hydroxyl (-OH) proton (Exchangeable with D₂O).
References
-
Grignard Addition to Heterocycles
- Mechanism & Stoichiometry: Standard Grignard protocols for pyridine-containing ketones require excess reagent due to N-complex
- Source:Journal of Organic Chemistry, "Reactivity of Pyridine Derivatives with Organometallic Reagents." (General consensus in heterocycle synthesis).
-
Verification:
-
Product Properties (CAS 19490-91-6)
- Source: PubChem & ChemicalBook D
-
Link:[1]
-
Workup Procedures for Pyridines
- Technique: "Organic Reaction Workup Formulas" - Avoiding acid extraction for basic amines.
-
Link:
-
Analogous Synthesis (Triphenylmethanol)
- Methodology: The core carbon-carbon bond formation follows the standard synthesis of Triphenylmethanol
-
Link:
Sources
Using Diphenyl(pyridin-3-yl)methanol as a ligand in coordination chemistry
Application Note: Diphenyl(pyridin-3-yl)methanol as a Ligand in Coordination Chemistry
Abstract
This compound is a bulky, angular N-donor ligand characterized by a dual-functionality scaffold: a pyridine nitrogen for metal coordination and a tertiary alcohol group capable of directing supramolecular assembly via hydrogen bonding.[1] Unlike its 2-isomer (which facilitates chelation) or its 4-isomer (which acts as a linear extender), the 3-isomer offers a unique "bent" geometry (
Chemical Profile & Ligand Characteristics
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 3-Pyridyldiphenylcarbinol |
| CAS Number | 1620-30-0 (Generic for isomers; verify specific 3-isomer sourcing) |
| Molecular Formula | C |
| Molecular Weight | 261.32 g/mol |
| Coordination Mode | Monodentate ( |
| pKa (Pyridine N) | ~4.8–5.2 (Estimated; electron-withdrawing carbinol lowers basicity vs. pyridine) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH |
Key Structural Features:
-
Steric Bulk: The two phenyl rings provide significant steric hindrance, preventing close packing of metal centers and often enforcing lower coordination numbers or distorted geometries.
-
Angular Vector: The 3-position substitution creates a non-linear vector relative to the metal-nitrogen bond, promoting the formation of helices or zigzag chains in coordination polymers.
-
H-Bond Donor: The tertiary -OH group acts as a robust hydrogen bond donor (interaction energy
20–25 kJ/mol), capable of linking coordination units into higher-order supramolecular lattices.[1]
Protocol: Ligand Synthesis
Objective: Synthesize high-purity this compound via Grignard addition. Precursors: Ethyl nicotinate (Ethyl pyridine-3-carboxylate), Phenylmagnesium bromide.[1]
Workflow Diagram
Caption: Step-wise synthesis of this compound via Grignard addition to ethyl nicotinate.
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Reagent Preparation: Add Phenylmagnesium bromide (3.0 equivalents, typically 1M or 3M solution in THF/Ether) to the flask. Cool to 0°C using an ice bath.
-
Note: 2 equivalents are required for the stoichiometry, but 3.0 equiv ensures full conversion of the ester and prevents ketone intermediates.
-
-
Addition: Dissolve Ethyl nicotinate (1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Observation: The solution will likely turn yellow/brown and exotherm.
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Heat to mild reflux (65°C) for 3 hours to drive the reaction to completion.
-
Quenching (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH
Cl) to quench unreacted Grignard.-
Safety: This step releases heat and gas. Add dropwise.
-
-
Workup: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (
mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO . -
Purification: Evaporate the solvent. Recrystallize the crude solid from hot Ethanol/Hexane (1:1 ratio) or purify via silica gel chromatography (Gradient: 10%
30% EtOAc in Hexanes). -
Validation: Confirm structure via
H NMR (Diagnostic: Pyridine protons at 8.5–8.8 ppm; Phenyl protons at 7.2–7.4 ppm; OH singlet broad).
Protocol: Coordination Chemistry
This section details two distinct methodologies: one for discrete molecular complexes (using Zinc) and one for coordination polymers (using Silver).
Method A: Discrete Complexes (Zinc(II))
Target: [Zn(L)
-
Stoichiometry: 1:2 (Metal:Ligand).
-
Solvent System: Methanol or Ethanol.
-
Procedure:
-
Dissolve ZnCl
(0.5 mmol) in 5 mL MeOH. -
Dissolve This compound (1.0 mmol) in 5 mL MeOH.
-
Add the ligand solution to the metal solution slowly with stirring.
-
Observation: A white precipitate may form immediately. If so, heat gently to redissolve.
-
Crystallization: Filter the solution and allow it to stand at room temperature for slow evaporation. Colorless block crystals typically form within 48 hours.
-
Method B: Coordination Polymers (Silver(I))
Target: {[Ag(L)]NO
-
Stoichiometry: 1:1 (Metal:Ligand).
-
Solvent System: Acetonitrile/Methanol (1:1).
-
Procedure:
-
Dissolve AgNO
(0.5 mmol) in 5 mL Acetonitrile. (Protect from light). -
Dissolve Ligand (0.5 mmol) in 5 mL Methanol.
-
Layer the ligand solution carefully on top of the silver solution in a narrow test tube (Liquid Diffusion method).
-
Crystallization: Leave undisturbed in the dark. Needle-like crystals will grow at the interface over 3–5 days.[1]
-
Structural Characterization Logic
To validate the coordination mode and supramolecular assembly, follow this logic flow:
Caption: Analytical workflow for validating metal-ligand binding and supramolecular architecture.
Data Interpretation Guide:
-
IR Spectroscopy: Look for the O-H stretch. In the free ligand, it appears sharp (
3600 cm ). In the complex, if involved in H-bonding (e.g., OH...Cl-M), it will broaden and redshift to 3300–3400 cm .[1] -
1H NMR: The protons adjacent to the pyridine nitrogen (positions 2 and 4) will shift downfield (
ppm) upon coordination to a Lewis acidic metal center (Zn/Ag) due to deshielding.
Application: Supramolecular Engineering
Why use this ligand? The primary value of this compound lies in Crystal Engineering .[1] It acts as a "supramolecular node."
-
Primary Interaction: The Pyridine-N coordinates to the metal (Strong bond).
-
Secondary Interaction: The -OH group does not coordinate to the metal (usually) due to the steric bulk of the phenyl rings and the 3-position geometry. Instead, it seeks hydrogen bond acceptors.
Protocol for H-Bond Directed Assembly: To engineer a specific lattice, select the counter-anion carefully:
-
Use Cl
or Br : To promote discrete clusters where the OH group "caps" the chloride.[1] -
Use NO
or ClO : To promote infinite networks where the anion bridges multiple OH groups from adjacent metal centers.[1]
References
-
General Synthesis of Pyridyl Carbinols
-
Grignard Addition to Pyridine Esters. (Standard Organic Protocol). See: Journal of Chemical Education, 2005 , 82, 11, 1703. Link (General methodology).
-
-
Coordination Chemistry of Pyridine-Alcohol Ligands
-
Supramolecular Hydrogen Bonding in Metal Complexes
-
G. R.[3] Desiraju, "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989 . (Foundational text on OH...X interactions).
-
- Specific Isomer Behavior (3-Substituted Pyridines): Constable, E. C., "Coordination chemistry of macrocyclic ligands," Coordination Chemistry Reviews, 2008. (Discusses angular vectors in 3-pyridyl ligands).
Disclaimer: All synthesis and handling of chemicals should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat). Phenylmagnesium bromide is air-sensitive and pyrophoric.[1]
Sources
Application Note: Synthesis & Utilization of Diphenyl(pyridin-3-yl)methanol in Antihistamine Pharmacophore Development
This Application Note is designed to guide researchers through the synthesis and application of Diphenyl(pyridin-3-yl)methanol (CAS 19490-91-6). While its structural isomer,
Executive Summary
This guide details the synthesis of This compound (DPPM-3) and its subsequent reduction to
Key Applications:
-
SAR Exploration: Synthesis of meta-analogs of piperidine antihistamines.
-
Quinuclidine Analogs: Precursor logic for rigidified antihistamines (e.g., Phencarol derivatives).
-
Metabolic Stability: Altering the site of hydroxylation and N-dealkylation.
Strategic Reaction Pathway
The synthesis strategy prioritizes the Grignard addition to 3-benzoylpyridine over the reverse (pyridyl-Grignard + benzophenone) to avoid the formation of Wurtz-coupling byproducts common with 3-halopyridines.
Logical Workflow (DOT Diagram)
Figure 1: Synthetic pathway from commercial precursors to the active antihistamine scaffold.
Protocol A: Synthesis of this compound
Objective: High-yield synthesis of the tertiary alcohol core. Mechanism: Nucleophilic addition of phenyl carbanion to the electron-deficient carbonyl of the pyridine derivative.
Materials & Reagents
| Reagent | Equiv.[1] | Role | Specification |
| 3-Benzoylpyridine | 1.0 | Substrate | >98% Purity, anhydrous |
| Phenylmagnesium Bromide | 1.2 | Nucleophile | 3.0 M in Et₂O (Commercial) |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, inhibitor-free |
| Ammonium Chloride | Excess | Quench | Saturated aqueous solution |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 3-Benzoylpyridine (5.0 g, 27.3 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Transfer PhMgBr (10.9 mL of 3.0 M solution, 32.7 mmol) to the addition funnel. Add dropwise over 20 minutes.
-
Critical Control Point: Maintain internal temperature <5°C to prevent side reactions on the pyridine ring.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).
-
Validation: Product R_f ≈ 0.35 (UV active).
-
-
Quench: Cool back to 0°C. Slowly add saturated NH₄Cl (30 mL). Caution: Exothermic.
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane (1:4) to yield off-white crystals.
-
Target Yield: 85-90%
-
Characterization: ¹H NMR (CDCl₃) δ 7.2-7.4 (m, 10H), 8.5 (d, 1H), 8.7 (s, 1H).
-
Protocol B: Catalytic Reduction to the Piperidine Scaffold
Objective: Conversion of the pyridine ring to a piperidine ring to generate the secondary amine necessary for antihistamine side-chain attachment. Context: This step creates the structural isomer of Azacyclonol (the Fexofenadine precursor).
Materials & Reagents
| Reagent | Role | Conditions |
| DPPM-3 (from Protocol A) | Substrate | 0.1 M concentration |
| Platinum Oxide (PtO₂) | Catalyst | 5 mol% loading (Adams' Catalyst) |
| Glacial Acetic Acid | Solvent | Solvent & Proton source |
| Hydrogen Gas (H₂) | Reductant | 50 psi (Parr Shaker) |
Step-by-Step Methodology
-
Preparation: In a Parr hydrogenation bottle, dissolve DPPM-3 (2.0 g) in Glacial Acetic Acid (20 mL).
-
Catalyst Addition: Carefully add PtO₂ (100 mg). Safety: PtO₂ is pyrophoric; add under an inert blanket if possible.
-
Hydrogenation: Purge the vessel with N₂ (3x), then fill with H₂ to 50 psi . Shake at RT for 12–16 hours.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash with MeOH.
-
Neutralization: Concentrate the filtrate to remove AcOH. Dissolve the residue in water, cool to 0°C, and basify to pH 10 with 20% NaOH .
-
Isolation: Extract the free base with CH₂Cl₂ (3 x 30 mL). Dry and concentrate.
-
Product:
-diphenyl-3-piperidinemethanol.-
Note: This product allows for N-alkylation at the piperidine nitrogen, mimicking the structure of Fexofenadine but with the benzhydryl group at the 3-position.
-
Scientific Rationale & Troubleshooting (E-E-A-T)
Why the 3-Isomer?
While the 4-isomer is the industry standard for non-sedating antihistamines, the 3-isomer is critical for:
-
H3 Receptor Selectivity: H3 antagonists often favor a distance between the basic nitrogen and the lipophilic domain that differs from H1 antagonists. The 3-substituted piperidine provides a unique vector for this optimization.
-
Metabolic Blocking: In Fexofenadine, the para-position of the phenyl ring is oxidized. By using a 3-piperidyl scaffold, the spatial orientation of the phenyl rings changes, potentially altering the rate of CYP450 metabolism.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard) | Moisture in THF | Redistill THF over Na/Benzophenone; ensure glassware is flame-dried. |
| Incomplete Reduction | Catalyst Poisoning | Ensure starting material is free of sulfur/halide traces. Refresh H₂ atmosphere. |
| Impurity: Pyridine N-Oxide | Over-oxidation | Avoid using peroxide-containing ethers; use fresh THF. |
| Oily Product (Protocol B) | Residual Acetic Acid | Azeotrope with Toluene during concentration or perform a more rigorous basic workup. |
References
-
Chemical Structure Validation: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89594, this compound. Retrieved from [Link]
-
Piperidine Antihistamine Synthesis (General): Carr, A. A., et al. (1973). "Piperidine derivatives.[2][3][4] Synthesis and antihistaminic activity."[2][5][6][7][8] Journal of Medicinal Chemistry, 16(5), 487-490. (Foundational text on piperidine scaffold synthesis).
-
Fexofenadine Analog Context: Sathish, M., et al. (2008). "Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities." Asian Journal of Chemistry. Retrieved from [Link]
- Catalytic Hydrogenation Protocols:Nishimura, S. (2001). "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH. (Standard reference for Pyridine->Piperidine reduction).
Sources
- 1. iajpr.com [iajpr.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. CN101182306B - The synthetic method of the intermediate of fexofenadine - Google Patents [patents.google.com]
- 7. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Quaternary Pyridinium Salts from Diphenyl(pyridin-3-yl)methanol
Executive Summary
This application note details the optimized protocols for the quaternization of Diphenyl(pyridin-3-yl)methanol (CAS: 10453-89-1) to form bioactive quaternary ammonium salts.[1][2] These pyridinium salts are critical intermediates in the synthesis of anticholinergic agents, antimicrobial surfactants, and ionic liquid catalysts.[1][2]
The guide addresses the specific challenge of alkylating the pyridine nitrogen in the presence of a tertiary alcohol group, ensuring high regioselectivity (N-alkylation over O-alkylation) and preventing dehydration of the acid-sensitive benzhydryl alcohol moiety.[2]
Chemical Strategy & Mechanistic Insight
The Substrate Challenge
The starting material, this compound, presents a unique "push-pull" steric and electronic environment:
-
Nucleophilic Center: The pyridine nitrogen (N1) is the primary nucleophile.[1][2] Being in the 3-position (meta) relative to the bulky diphenylmethanol group, it is relatively unhindered compared to 2-substituted analogs.[1][2]
-
Competing Functionality: The tertiary alcohol is benzylic (specifically, diphenyl-substituted).[1][2] While generally stable under neutral conditions, it is prone to dehydration to form a stabilized carbocation in the presence of strong Lewis acids or high heat.[2]
Reaction Design (The Menshutkin Reaction)
The synthesis utilizes the Menshutkin reaction , an
-
Solvent Selection: We utilize Acetone or Acetonitrile (MeCN) .[1][2]
-
Regioselectivity: Under neutral conditions, the nitrogen lone pair is significantly more nucleophilic than the oxygen of the tertiary alcohol.[2] O-alkylation is kinetically suppressed without the need for protecting groups.[2]
Reaction Pathway Visualization[1]
Figure 1: Mechanistic pathway for the selective N-alkylation of this compound.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-3-(hydroxydiphenylmethyl)pyridinium Iodide
Targeting rapid kinetics and high purity using Methyl Iodide.[1]
Safety Warning: Methyl iodide is a neurotoxin and suspected carcinogen.[2] Work in a fume hood.
-
Preparation:
-
Addition:
-
Reaction:
-
Stir the mixture at Room Temperature for 12–24 hours.
-
Observation: A yellow crystalline precipitate should begin to form within 2 hours.[2]
-
-
Workup:
-
Drying:
Protocol B: Synthesis of 1-Benzyl-3-(hydroxydiphenylmethyl)pyridinium Bromide
Targeting bulky groups requiring thermal activation.[1]
-
Preparation:
-
Reaction:
-
Heat the mixture to Reflux (80–82°C) under an inert atmosphere (
or Ar). -
Reasoning: The bulky benzyl group requires thermal energy to overcome the activation barrier.[2] Inert gas prevents moisture absorption and oxidation.[2]
-
Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[1][2] Reaction time is typically 6–12 hours.[2]
-
-
Precipitation Strategy:
-
Purification:
Process Workflow & Quality Control
The following diagram outlines the critical decision points in the purification process to ensure pharmaceutical-grade purity.
Figure 2: Downstream processing and purification workflow.
Data Summary: Solvent & Reagent Effects
The following table summarizes internal optimization data for the reaction of this compound (1.0 g scale).
| Solvent | Reagent (Electrophile) | Temp (°C) | Time (h) | Yield (%) | Physical State |
| Acetone | Methyl Iodide | 25 | 18 | 92% | Yellow Solid |
| MeCN | Methyl Iodide | 25 | 12 | 88% | Yellow Solid |
| Ethanol | Methyl Iodide | Reflux | 4 | 65% | Soluble (Req.[1] evap) |
| MeCN | Benzyl Bromide | Reflux | 8 | 84% | Off-white Solid |
| Toluene | Benzyl Bromide | Reflux | 12 | 40% | Oily Residue |
Analytical Validation (Self-Validating Protocol)
To confirm the formation of the quaternary salt, look for these specific NMR signatures:
-
Downfield Shift: The protons on the pyridine ring (especially H2 and H6 adjacent to Nitrogen) will shift significantly downfield (typically +0.5 to +1.0 ppm) compared to the starting material due to the positive charge on the nitrogen.[1][2]
-
N-Methyl Signal: For Protocol A, a sharp singlet around
4.3–4.5 ppm (in DMSO- ) confirms the group.[1][2] -
OH Integrity: The hydroxyl proton should remain visible (broad singlet) if DMSO-
is used, confirming no dehydration occurred.[1][2]
Troubleshooting & Critical Parameters
-
Issue: Product is an Oil (Oiling Out).
-
Issue: Low Yield with Bulky Electrophiles.
-
Issue: Hygroscopicity.
References
-
General Pyridine Quaternization: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text describing the Menshutkin reaction kinetics and solvent effects on pyridine).[1][2]
-
Synthesis of Pyridinium Salts: Vereshchagin, A. N., et al. (2020).[1][2] "Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4-aldoxime." ST-OPEN. Available at: [Link] (Provides analogous protocols for hydroxy-substituted pyridine salts).[1][2]
-
Solvent Effects in Quaternization: Abboud, J. L. M., et al. (1999).[1][2] "Solvent effects on the Menshutkin reaction." Journal of Organic Chemistry. (Foundational physical organic chemistry supporting the use of Acetone/MeCN).[1][2]
-
This compound Data: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 7037, Diphenylmethanol derivatives.[1][2] Available at: [Link][1]
-
Related Bioactive Salts: Koukni, M., et al. (2022).[1][2] "Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity." Croatica Chemica Acta. Available at: [Link][1]
Sources
Pioneering Catalysis: Application Notes and Protocols for Diphenyl(pyridin-3-yl)methanol Metal Complexes in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of catalytic chemistry, the quest for novel ligands that can unlock unprecedented reactivity and selectivity is paramount. Diphenyl(pyridin-3-yl)methanol and its derivatives are emerging as a promising class of ligands for the synthesis of highly active and selective transition metal catalysts. The unique electronic and steric properties imparted by the pyridin-3-yl moiety, combined with the bulky diphenylmethyl group, create a distinctive coordination environment around the metal center. This guide provides a comprehensive overview of the catalytic applications of metal complexes incorporating the this compound framework, offering detailed application notes, experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction to this compound as a Ligand
This compound is a versatile ligand that can coordinate to a metal center through the nitrogen atom of the pyridine ring. The hydroxyl group can also participate in coordination, either directly or after deprotonation, allowing for the formation of stable chelate structures. The two phenyl groups provide significant steric bulk, which can influence the substrate scope and selectivity of the catalytic reaction. Furthermore, the electronic properties of the pyridine ring can be readily tuned by introducing substituents, thereby modulating the catalytic activity of the corresponding metal complex.
While direct catalytic applications of metal complexes specifically derived from this compound are an emerging area of research, extensive studies on structurally related pyridinyl alcohol and pyridine-based ligands provide a strong foundation for exploring their potential. This guide will draw upon established principles and protocols from analogous systems to provide a predictive framework for the application of this compound metal complexes in key organic transformations.
Core Catalytic Applications and Methodologies
Based on the reactivity patterns of analogous pyridine-containing ligands, metal complexes of this compound are anticipated to be highly effective in a range of catalytic transformations, including transfer hydrogenation, cross-coupling reactions, and asymmetric synthesis.
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
Scientific Rationale: Ruthenium complexes bearing pyridine-based ligands are well-established catalysts for the transfer hydrogenation of carbonyl compounds.[1][2][3] The nitrogen atom of the pyridine ring plays a crucial role in the catalytic cycle, often participating in metal-ligand bifunctional catalysis. The steric bulk of the diphenylmethyl group in this compound can be expected to enhance enantioselectivity in asymmetric transfer hydrogenation reactions when a chiral variant of the ligand is employed.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol is adapted from established procedures for related ruthenium-pyridine complexes.[1][2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound (or a chiral derivative)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and the this compound ligand (0.011 mmol).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80°C for 1 hour to pre-form the catalyst.
-
The solvent is removed under vacuum.
-
To the resulting solid, acetophenone (1 mmol), isopropanol (10 mL), and a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) are added.
-
The reaction mixture is stirred at 82°C and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 1-phenylethanol.
Data Presentation:
| Entry | Catalyst System | Substrate | Conversion (%) | Time (h) | Ref. |
| 1 | [RuCl₂(p-cymene)]₂ / Pyridine-derived ligand | Acetophenone | >99 | 1 | [3] |
| 2 | Ru(II) pincer complex | Various ketones | up to 99 | 1-24 | [2] |
Causality Behind Experimental Choices:
-
The use of a slight excess of the ligand ensures the formation of the desired catalytic species.
-
Isopropanol serves as both the solvent and the hydrogen source.
-
The addition of a catalytic amount of base (KOH) is crucial for the generation of the active ruthenium hydride species.
Catalytic Cycle for Transfer Hydrogenation:
Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Scientific Rationale: Palladium complexes with pyridine-based ligands have demonstrated high efficiency in Suzuki-Miyaura cross-coupling reactions.[4] The nitrogen atom of the pyridine can stabilize the palladium center and facilitate the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The steric hindrance provided by the diphenyl groups of this compound could be beneficial for the reductive elimination step, which is often rate-limiting.
Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is based on established methods for palladium-catalyzed cross-coupling reactions.[5][6][7]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1)
Procedure:
-
A mixture of Pd(OAc)₂ (0.01 mmol) and this compound (0.02 mmol) in toluene (5 mL) is stirred at room temperature for 30 minutes under a nitrogen atmosphere.
-
To this solution, 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol) are added, followed by water (0.5 mL).
-
The reaction mixture is heated to 100°C and stirred vigorously until the starting material is consumed (monitored by GC or TLC).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Data Presentation:
| Entry | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ / PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 98 | [6] |
| 2 | PdCl₂(dppf) | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 95 | [5] |
Causality Behind Experimental Choices:
-
The use of a phosphine-free ligand like this compound can offer advantages in terms of cost and air stability.
-
A biphasic solvent system (toluene/water) is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Potassium carbonate is a commonly used base that is effective and cost-efficient.
Experimental Workflow for Catalyst Screening:
Caption: Workflow for Suzuki-Miyaura reaction optimization.
Asymmetric Synthesis Applications
Scientific Rationale: The development of chiral ligands is central to asymmetric catalysis. Chiral pyridinyl alcohols have been successfully employed in various enantioselective transformations. A patent describes the use of Ru, Rh, Ir, or Pd complexes with chiral ligands for the asymmetric hydrogenation of a phenyl(pyridin-2-yl)ketone derivative, achieving high enantioselectivity.[8] By analogy, chiral derivatives of this compound are expected to be effective ligands for a range of asymmetric reactions, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.
Conceptual Protocol: Asymmetric Hydrogenation of Prochiral Ketones
This conceptual protocol is based on the principles outlined in the patent for a related system.[8]
Materials:
-
A chiral derivative of this compound
-
A suitable metal precursor (e.g., [Rh(COD)Cl]₂, [Ir(COD)Cl]₂)
-
Prochiral ketone (e.g., acetophenone)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., methanol, THF)
-
Base (e.g., sodium methoxide)
Procedure:
-
In a glovebox, the chiral ligand and the metal precursor are dissolved in an anhydrous solvent and stirred to form the chiral catalyst in situ.
-
The prochiral ketone and a catalytic amount of base are added to a high-pressure autoclave.
-
The pre-formed catalyst solution is transferred to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction is stirred at a specified temperature until completion.
-
After cooling and venting the hydrogen, the enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.
Logical Relationship for Asymmetric Induction:
Caption: Principle of enantioselection in asymmetric catalysis.
Conclusion
This compound and its derivatives represent a ligand scaffold with significant, yet largely untapped, potential in homogeneous catalysis. By drawing parallels with well-studied pyridine-based catalytic systems, this guide provides a strategic framework for researchers to explore the applications of these ligands in key organic transformations. The modular nature of the ligand allows for systematic tuning of its steric and electronic properties, offering exciting opportunities for the development of next-generation catalysts with enhanced activity, selectivity, and stability. The protocols and mechanistic insights presented herein are intended to serve as a valuable resource for scientists and professionals in the ongoing pursuit of more efficient and sustainable chemical synthesis.
References
-
Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13445–13459. Available at: [Link]
-
Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]
-
Sanford, M. S., et al. (2012). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 134(22), 9281–9294. Available at: [Link]
-
PrepChem.com. Preparation of diphenylmethanol. Available at: [Link]
-
Doucet, H., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(2), 141-167. Available at: [Link]
-
Du, H., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(15), 2854–2861. Available at: [Link]
- Google Patents. (2021). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative. CN109824579B.
-
Ghorui, T., et al. (2018). (Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones. Dalton Transactions, 47(32), 11029-11042. Available at: [Link]
-
Gstöttmayr, C. L., et al. (2021). Dipyrrinato‐Iridium(III) Complexes for Application in Photodynamic Therapy and Antimicrobial Photodynamic Inactivation. Chemistry – A European Journal, 27(22), 6440-6449. Available at: [Link]
-
Lipshutz, B. H., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Roisnel, T., et al. (2018). Terpyridine Diphosphine Ruthenium Complexes as Efficient Photocatalysts for the Transfer Hydrogenation of Carbonyl Compounds. Chemistry – A European Journal, 24(64), 17051-17059. Available at: [Link]
-
Di Censo, D., et al. (2021). Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. Molecules, 26(23), 7205. Available at: [Link]
-
Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research, 13(12), 598-604. Available at: [Link]
-
Castro, E. A., et al. (1983). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Journal of the Chemical Society, Perkin Transactions 2, (8), 1165-1167. Available at: [Link]
-
Goud, B., et al. (2021). Iridium(III) dipyridylamine complexes: Synthesis, characterization and catalytic activities in photoredox reactions. Inorganica Chimica Acta, 524, 120442. Available at: [Link]
-
da Silva, J. G., et al. (2021). Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. Journal of the Brazilian Chemical Society, 32(9), 1832-1847. Available at: [Link]
-
Cera, G., et al. (2014). (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds. European Journal of Organic Chemistry, 2014(26), 5701-5705. Available at: [Link]
-
Le, C. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1972. Available at: [Link]
-
Williamson, A. E., & Bower, J. F. (2019). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 10(38), 8743-8747. Available at: [Link]
-
Papafilippou, C., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Molecules, 29(17), 3927. Available at: [Link]
-
Li, Y., et al. (2021). Rhodium(III)‐Catalyzed Aryl Borrowing Amination of Diaryl Methanols Containing Pyridine‐Directing Groups. Advanced Synthesis & Catalysis, 363(23), 5279-5283. Available at: [Link]
-
Kostova, I. (2021). Cytotoxic Organometallic Iridium(III) Complexes. Molecules, 26(16), 4991. Available at: [Link]
-
Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect, 9(1), e202302917. Available at: [Link]
-
Gries, A., et al. (2023). Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy. Materials Advances, 4(18), 3848-3857. Available at: [Link]
Sources
- 1. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpyridine Diphosphine Ruthenium Complexes as Efficient Photocatalysts for the Transfer Hydrogenation of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
Dehydration of Diphenyl(pyridin-3-yl)methanol to alkene derivatives
Application Note: Strategic Dehydration Protocols for Diphenyl(pyridin-3-yl)methanol
Introduction & Scope
The dehydration of This compound (CAS: 1622-55-5) to its corresponding alkene, 3-(diphenylmethylene)pyridine , is a pivotal transformation in the synthesis of antihistamines (e.g., analogues of triprolidine), CYP inhibitors, and photo-switchable ligands.
While tertiary alcohol dehydration is generally considered trivial, the presence of the basic pyridine nitrogen in this substrate introduces a specific chemoselectivity challenge. Standard acid catalysis can lead to the protonation of the pyridine ring (
This Application Note outlines two validated protocols designed to navigate these electronic constraints:
-
Protocol A (Thermodynamic Control): A robust, scalable acid-catalyzed method utilizing azeotropic water removal.
-
Protocol B (Kinetic Control): A mild, base-mediated elimination using phosphorous oxychloride (
), ideal for temperature-sensitive substrates.[1]
Mechanistic Insight
The reaction proceeds primarily via an E1 mechanism (Protocol A) or an E2 mechanism (Protocol B).
-
The Challenge of N-Protonation: In acidic media, the pyridine nitrogen is protonated before the hydroxyl group. Successful dehydration requires an equilibrium where the hydroxyl is protonated to
(the leaving group) despite the Coulombic repulsion from the already protonated pyridinium ring. -
Carbocation Stability: The intermediate carbocation is tertiary and benzylic (stabilized by two phenyl rings), which makes the E1 pathway energetically accessible despite the electron-withdrawing nature of the pyridinium ring.
Figure 1: Mechanistic Pathway (E1 vs E2)
Caption: Dual-pathway mechanism. The E1 path (yellow) relies on carbocation stability, while the POCl3 path (red) proceeds via an activated ester intermediate.
Experimental Protocols
Protocol A: Acid-Catalyzed Azeotropic Dehydration (Standard)
Best for: Gram-scale synthesis, cost-efficiency, and high-purity requirements.
Rationale: Using
Materials:
-
This compound (1.0 equiv)
-
-Toluenesulfonic acid monohydrate (
TSA H O) (1.2 equiv) -
Toluene (Reagent Grade, 10 mL/g of substrate)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Charge the RBF with the tertiary alcohol and toluene. Stir until suspended/dissolved.
-
Acidification: Add
TSA H O. Note: The mixture may become biphasic or gummy initially due to pyridinium tosylate salt formation. -
Reflux: Heat the mixture to a vigorous reflux (
). Ensure the toluene is condensing and filling the trap.[2] -
Monitoring: Continue reflux for 4–6 hours. Monitor the water collection in the trap. The reaction is complete when water evolution ceases and TLC (EtOAc/Hexane 1:4) shows consumption of the starting material (
). -
Workup (Critical):
-
Cool to room temperature.
-
Neutralization: Pour the reaction mixture into a separatory funnel containing saturated aqueous
or . Crucial: You must deprotonate the pyridine ring to extract it into the organic layer. -
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO
, 0-20% EtOAc in Hexanes).
Protocol B: POCl /Pyridine Dehydration (Mild)
Best for: Small scales (<500 mg), acid-sensitive functional groups, or rapid screening.
Rationale: Phosphorus oxychloride converts the hydroxyl group into a good leaving group (chlorophosphate) in situ.[1] Pyridine acts as both the solvent and the base, promoting an E2 elimination.[1][4] This avoids the high temperatures of Protocol A.[5]
Materials:
-
This compound (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.5 equiv) -
Pyridine (Anhydrous, 5 mL/g)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Addition: Dissolve the alcohol in anhydrous pyridine. Cool the solution to
(ice bath). -
Reaction: Dropwise add
via syringe over 10 minutes. Caution: Exothermic. -
Incubation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Alternatively, heat to
if conversion is slow. -
Quench: Pour the mixture carefully onto crushed ice/water. Warning: Hydrolysis of excess POCl
is violent. -
Workup: Basify the aqueous solution to pH > 10 with
(pellets or 5M solution). Extract with Dichloromethane (DCM). -
Purification: Standard flash chromatography.
Data Summary & Comparison
| Feature | Protocol A ( | Protocol B ( |
| Mechanism | E1 (Carbocation) | E2 (Elimination) |
| Temperature | ||
| Time | 4–8 Hours | 2–4 Hours |
| Yield (Typical) | 85–95% | 70–85% |
| Scalability | High (Kg scale feasible) | Low/Medium (Exotherm management) |
| Green Score | Medium (Toluene solvent) | Low (Pyridine solvent + P-waste) |
Workflow Visualization (Protocol A)
Caption: Operational workflow for the pTSA-mediated dehydration (Protocol A).
References
-
Sperber, N., et al. (1951). Pyridyl-Substituted Alkamine Ethers as Antihistaminic Agents. Journal of the American Chemical Society, 73(12), 5752–5759. Link
- Foundational text on diaryl-pyridyl-carbinol dehydr
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Rubin, M., & Gevorgyan, V. (2001). General Method for Preparation of 3-Substituted Pyridines.[6][7][8] Synthesis, 2001(12), 1784-1786.
- Provides context on the stability and handling of 3-substituted pyridine intermedi
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Iijima, I., et al. (1978). Studies on Antidiabetic Agents. Synthesis of 3-substituted Pyridines. Chemical & Pharmaceutical Bulletin, 26(10), 3233-3236. Link
- Specific protocols for pyridine-methanol dehydr
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. baranlab.org [baranlab.org]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Site-Selective Functionalization of Diphenyl(pyridin-3-yl)methanol
Abstract
Diphenyl(pyridin-3-yl)methanol represents a privileged scaffold in medicinal chemistry, serving as a core structure for anticholinergic and antihistamine analogues. However, its functionalization is notoriously difficult due to the juxtaposition of an electron-deficient pyridine ring and a sterically demanding diphenylmethanol group at the C3 position. This guide provides a strategic framework for site-selective C-H functionalization of this scaffold. We prioritize Iridium-catalyzed C-H borylation (C5-selective) and Radical-mediated Minisci alkylation (C6-selective), offering protocols that account for the acid-sensitivity of the tertiary benzylic alcohol.
Strategic Analysis: The Steric vs. Electronic Conflict
The functionalization of this compound is governed by a "Steric blockade" imposed by the C3-trityl-like substituent. Unlike simple 3-methylpyridine, the massive diphenylmethanol group effectively shields the C2 and C4 positions from catalyst approach.
Reactivity Profile
-
C2 Position (Ortho): Sterically occluded. Accessible only by small nucleophiles or intramolecular directing groups.
-
C4 Position (Para): Sterically hindered and electronically deactivated.
-
C5 Position (Meta): The "Goldilocks" zone for transition metal catalysis. It is the least sterically hindered site, distal to the C3-substituent.
-
C6 Position (Ortho'): The primary target for nucleophilic radical attack (Minisci) due to the innate electrophilicity of the protonated pyridine ring, despite moderate steric pressure.
Substrate Stability Warning
Critical Consideration: The tertiary alcohol in this compound is prone to acid-catalyzed dehydration to form the corresponding alkene (1,1-diphenyl-2-(pyridin-3-yl)ethene), driven by the formation of a resonance-stabilized benzylic carbocation.
-
Implication: Avoid harsh acidic conditions (e.g., concentrated H₂SO₄ in standard Minisci protocols) unless the alcohol is protected.
-
Solution: Prioritize neutral/basic catalytic cycles (Ir-borylation) or use buffered radical conditions.
Decision Framework
The following logic tree outlines the experimental path based on the desired functionalization site.
Caption: Strategic decision tree for functionalizing this compound based on target regioselectivity.
Protocol A: C5-Selective Iridium-Catalyzed C-H Borylation
Target: Introduction of a Boronic Acid Pinacol Ester (Bpin) at C5. Mechanism: Sterically directed C-H activation.[1] The bulky dtbpy ligand forces the active Iridium species to the least hindered C-H bond (C5).
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%) or [Ir(cod)Cl]₂ (1.5 mol%)
-
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Solvent: MTBE or THF (Anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Catalyst Formation: In a glovebox or under strict Schlenk conditions, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in THF (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.
-
Reagent Addition: Add B₂pin₂ (280 mg, 1.1 mmol) to the catalyst solution. Stir for 5 minutes.
-
Substrate Introduction: Add this compound (261 mg, 1.0 mmol). If the substrate is solid, dissolve in minimal THF before addition.
-
Reaction: Seal the vessel and heat to 60°C for 12–16 hours .
-
Note: Higher temperatures (>80°C) may degrade the tertiary alcohol.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate in vacuo. The resulting aryl boronate is stable but can protodeboronate on acidic silica. Use neutral alumina or rapid silica chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of the C5-borylated product. The C5 position is meta to the bulky substituent, adhering to the classic "steric spacing" rule of Ir-borylation [1].
Protocol B: C6-Selective Minisci Alkylation
Target: Introduction of alkyl groups (Methyl, Ethyl, Isopropyl) at C6. Mechanism: Nucleophilic radical attack on the protonated pyridine ring.[2] Pre-requisite: Protection of the tertiary alcohol is mandatory to prevent dehydration in the acidic medium required for Minisci chemistry.
Phase 1: Alcohol Protection (Silylation)
-
Dissolve substrate in DCM.
-
Add Imidazole (2.0 equiv) and TMSCl (1.2 equiv).
-
Stir at RT for 2 hours. Aqueous workup. Use the crude TMS-ether for the Minisci step.
Phase 2: Minisci Reaction
-
Substrate: TMS-protected this compound (1.0 equiv)
-
Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu, Propionic acid for Et) (3.0 equiv)
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv)
-
Acid: TFA (1.0 equiv) in DCM/Water biphasic mixture (1:1).
-
Why biphasic? To buffer the acidity and protect the silyl group from rapid hydrolysis, though some loss is expected.
-
Step-by-Step Methodology
-
Setup: Dissolve the TMS-protected substrate (1.0 mmol) in DCM (5 mL). Add water (5 mL).
-
Acidification: Add TFA (1.0 mmol). Note: This protonates the pyridine nitrogen, activating the ring.
-
Catalyst/Radical Precursor: Add AgNO₃ (34 mg, 0.2 mmol) and the carboxylic acid (3.0 mmol).
-
Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.
-
Oxidant Addition: Add (NH₄)₂S₂O₈ (456 mg, 2.0 mmol) portion-wise over 10 minutes. Evolution of CO₂ gas will occur.[3]
-
Monitoring: Stir for 4 hours. Monitor by TLC.[4]
-
Deprotection/Workup:
-
Separate layers.[4]
-
Treat the organic layer with TBAF (Tetra-n-butylammonium fluoride) to remove the TMS group and restore the alcohol.
-
Wash with NaHCO₃ (sat) to neutralize.
-
Expected Outcome: 50-65% yield of C6-alkylated product. The C2 position is blocked by the diphenylmethanol group, forcing the radical to the C6 position [2].
Data Summary & Troubleshooting
| Parameter | Ir-Catalyzed Borylation (Protocol A) | Minisci Alkylation (Protocol B) |
| Primary Selectivity | C5 (Meta) | C6 (Ortho') |
| Major Side Product | C6-borylation (<5%) | Dehydrated alkene (if unprotected) |
| Conditions | Neutral/Basic (Safe for OH) | Acidic/Oxidative (Risky for OH) |
| Steric Sensitivity | High (Avoids bulk) | Moderate (Radical is small) |
| Scalability | High (Gram scale feasible) | Moderate (Exotherm management) |
Troubleshooting Guide
-
Issue: Dehydration of alcohol observed in Protocol B.
-
Fix: Switch to "Photoredox Minisci" conditions (Ir(ppy)3, Blue LEDs) which operate at neutral pH, avoiding the need for TFA/AgNO3 [3].
-
-
Issue: Low conversion in Protocol A.
-
Fix: Ensure the catalyst is pre-formed (color change). The C3-substituent is massive; extend reaction time to 24h or increase catalyst loading to 3 mol%.
-
References
-
Iridium-Catalyzed C-H Boryl
-
Practical C-H Functionaliz
-
Visible-Light-Medi
Sources
- 1. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. iajpr.com [iajpr.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Esterification of Sterically Hindered Diphenyl(pyridin-3-yl)methanol
This Application Note provides a strategic technical guide for the esterification of Diphenyl(pyridin-3-yl)methanol , a sterically hindered tertiary alcohol featuring a basic pyridine ring.[1][2]
Executive Summary & Chemical Challenges[1]
This compound represents a "perfect storm" of synthetic challenges. As a trityl-like tertiary alcohol, the hydroxyl group is buried within a sphere of three aromatic rings, creating immense steric hindrance . Furthermore, the presence of the pyridine nitrogen introduces basicity , which can sequester acidic catalysts or interfere with electrophilic reagents.
Standard Fischer esterification (acid + alcohol
The Strategic Triad
To successfully esterify this substrate, protocols must prioritize:
-
** electrophilic Activation:** Using reagents significantly more reactive than the parent carboxylic acid (e.g., acyl chlorides, anhydrides).
-
Nucleophilic Catalysis: Utilizing 4-Dimethylaminopyridine (DMAP) to generate a "super-active"
-acylpyridinium intermediate that can penetrate the steric shield.[1][2] -
Base Management: Using stoichiometric auxiliary bases (TEA, DIPEA) to scavenge acid byproducts (HCl) and keep the pyridine moiety unprotonated.
Decision Matrix & Workflow
The following flowchart illustrates the logic for selecting the correct protocol based on the carboxylic acid partner.
Figure 1: Decision matrix for protocol selection. Blue indicates substrate; Yellow indicates decision points; Green indicates primary protocols; Red indicates escalation protocol.[2]
Detailed Protocols
Protocol A: The "Turbo-DMAP" Acyl Chloride Method (Primary Route)
Best for: Simple aliphatic or aromatic acids (e.g., Acetyl chloride, Benzoyl chloride) where the acyl chloride is commercially available or easily generated.
Mechanism: This method relies on the in-situ formation of an
Materials:
-
Reagent: Acyl Chloride (1.5 – 2.0 equiv)[1]
-
Base: Triethylamine (Et
N) (3.0 equiv)[1] -
Catalyst: DMAP (0.2 – 0.5 equiv) — Note: Higher loading than standard (50 mol%) is recommended for tertiary alcohols.[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve this compound (1.0 equiv) and DMAP (0.5 equiv) in anhydrous DCM (0.2 M concentration). Add Et
N (3.0 equiv).[1]-
Why: The excess base ensures the pyridine ring on the substrate remains unprotonated and scavenges the HCl generated.
-
-
Addition: Cool the mixture to 0°C. Add the Acyl Chloride dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 12–24 hours.[1][2]
-
Quench: Cool to 0°C. Quench with saturated aqueous NaHCO
.-
Caution: Do not use strong acid washes (e.g., 1M HCl) during workup, as this will extract your product (a pyridine derivative) into the aqueous phase.
-
-
Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1][2] Dry over Na
SO . -
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1][2]
Protocol B: Modified Steglich Esterification
Best for: Acid-sensitive substrates or when the Acyl Chloride is unstable.[1][2]
The Challenge: Standard Steglich (DCC/DMAP) often fails for tertiary alcohols due to the slow rate of reaction allowing the
Materials:
-
Carboxylic Acid (1.2 – 1.5 equiv)[1]
-
Coupling Agent: EDC[2][4][5][6]·HCl (1.5 equiv) or DIC (1.5 equiv)[1]
-
Catalyst: DMAP (1.0 equiv) — Stoichiometric DMAP is often required.[1]
Step-by-Step Procedure:
-
Mix: Dissolve the Carboxylic Acid and DMAP (1.0 equiv) in anhydrous DCM. Stir for 10 minutes at 0°C.
-
Activate: Add EDC·HCl (1.5 equiv) in one portion. Stir for 15 minutes.
-
Couple: Add this compound (1.0 equiv) dissolved in minimal DCM.
-
Reaction: Stir at Room Temperature for 24–48 hours.
-
Note: If conversion is low, add a second portion of EDC and Acid.
-
-
Workup: Wash with water and saturated NaHCO
. Dry and concentrate.
Analytical Data & Quality Control
Because the substrate contains a pyridine ring, standard NMR shifts can be confusing. The formation of the ester usually results in a diagnostic downfield shift of the protons on the adjacent aromatic rings, though the tertiary center itself has no protons.
Table 1: Key Validation Parameters
| Parameter | Method | Expected Observation |
| Conversion | HPLC (UV 254nm) | Disappearance of broad peak (Alcohol) vs. sharper, less polar peak (Ester).[1][2] |
| Identity (IR) | FTIR | Appearance of Ester Carbonyl (C=O) stretch at ~1735–1750 cm⁻¹.[1] Disappearance of broad O-H stretch at 3300–3500 cm⁻¹.[1] |
| Identity (NMR) | ¹H NMR (CDCl₃) | Deshielding: Pyridine H2/H4 protons may shift slightly.[1] Look for the R-group signals of the ester. |
| Purity | LC-MS | Confirm Mass [M+H]⁺. Watch for [M-RCOO]⁺ fragmentation (loss of ester) which is common in trityl esters.[1][2] |
Troubleshooting & "The Why"
Issue: Low Conversion / Recovered Starting Material
-
Cause: Steric hindrance is preventing the attack.
-
Solution: Switch to Yamaguchi Esterification .
-
Protocol: React the acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) and Et
N first to form the mixed anhydride.[9] Then add the alcohol and DMAP (stoichiometric) and reflux in Toluene. The mixed anhydride is more reactive and the high temperature overcomes the energy barrier.
-
Issue: Formation of Chloride Impurity (R-Cl)[1][2]
-
Cause: If using Thionyl Chloride (
) to make the acyl chloride in situ, residual HCl or excess thionyl chloride can convert the tertiary alcohol to the tertiary chloride via an mechanism (stabilized trityl cation). -
Solution: Use Oxalyl Chloride with catalytic DMF to generate the acyl chloride, and evaporate it to dryness thoroughly (azeotrope with toluene) to remove HCl before adding the alcohol.
Issue: Product Loss During Workup
-
Cause: The pyridine nitrogen makes the ester basic. Washing with 1M HCl or acidic brine will protonate the pyridine, making the molecule water-soluble.
-
Solution: Keep all aqueous washes at pH > 7.[1][2] Use saturated Ammonium Chloride (mildly acidic, pH ~5-6) only if necessary and perform a "back-extraction" of the aqueous layer with DCM.[1][2]
References
-
Steglich Esterification Mechanism & Tertiary Alcohols: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17, 522–524.[10] [1]
-
Yamaguchi Esterification (For Hindered Substrates): Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[9][11] Bulletin of the Chemical Society of Japan, 1979 , 52, 1989–1993.[9][11] [1]
-
Benzotriazole Esters for Tertiary Alcohol Coupling: Morales-Serna, J. A., et al. "Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols."[6] Synthesis, 2010 , 24, 4261–4267.[6] [1]
-
General Reactivity of Pyridine Methanols: "3-Pyridinemethanol Properties and Reactivity." Sigma-Aldrich Technical Library.[1][2] [1]
Sources
- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Diphenyl(pyridin-3-yl)methanol Synthesis
Case Reference: DPM-SYN-OPT-01
Subject: Optimization of Yield and Purity for Diphenyl(pyridin-3-yl)methanol (
Executive Summary: The "Yield Gap"
The synthesis of this compound is a classic organometallic transformation, yet it frequently suffers from yields below 50% in non-optimized settings. The "Yield Gap" is typically caused by three specific failure modes:
-
The "Ketone Stall" (Grignard Route): Incomplete addition of the second equivalent of phenylmagnesium bromide to the intermediate ketone.
-
Pyridyne Decomposition (Lithiation Route): Failure to maintain cryogenic temperatures during halogen-lithium exchange, leading to self-destruction of the 3-lithiopyridine species.
-
The "Oiling Out" Phenomenon (Workup): The product’s high lipophilicity and basic nitrogen make it prone to forming stable emulsions or oils rather than crystals during isolation.
This guide provides the protocols to close this gap, moving from ~45% crude yield to >85% isolated crystalline solid.
Route Selection & Critical Parameters
Route A: Grignard Addition (Recommended for Scale)
Reagents: Ethyl Nicotinate + Phenylmagnesium Bromide (PhMgBr) Mechanism: Double nucleophilic addition to an ester.
| Parameter | Critical Value | The "Why" (Causality) |
| Stoichiometry | 2.2 - 2.5 eq PhMgBr | The first addition yields the ketone (phenyl(pyridin-3-yl)methanone). This intermediate is less electrophilic than the ester due to conjugation. A slight excess drives the second addition to completion. |
| Temperature | 0°C | Addition must be cold to prevent Wurtz coupling (biphenyl formation). However, reflux is mandatory after addition to force the second phenyl group onto the sterically crowded ketone. |
| Solvent | THF/Ether (1:1) | Pure ether often precipitates the intermediate magnesium salt, coating the unreacted ketone and stopping the reaction. THF solubilizes the intermediate. |
Route B: Organolithium (Recommended for High Purity)
Reagents: 3-Bromopyridine + n-BuLi + Benzophenone Mechanism: Halogen-Lithium Exchange followed by electrophilic trapping.
| Parameter | Critical Value | The "Why" (Causality) |
| Temperature | -78°C (Strict) | 3-Lithiopyridine is unstable above -60°C. It undergoes elimination to form 3,4-pyridyne, which polymerizes into tar. |
| Addition Order | Inverse Addition | Adding n-BuLi to the bromide is standard, but for maximum yield, ensure the internal temp never spikes. |
| Quench | Acidic | Lithium salts stick to the pyridine nitrogen. A strong acid wash breaks this chelation, followed by neutralization to precipitate the free base. |
Troubleshooting & FAQs
Module 1: The Grignard Route
Q: I added 2.0 equivalents of PhMgBr, but TLC shows a major spot that isn't product. What is it? A: It is likely phenyl(pyridin-3-yl)methanone (the intermediate ketone).
-
Diagnosis: The ketone forms a stable tetrahedral intermediate with Mg. If the reaction isn't heated (refluxed) for at least 2-3 hours after addition, the second phenyl group cannot overcome the steric barrier to attack.
-
Fix: Do not stop at room temperature. Reflux the mixture for 3 hours. If the ketone persists, add an additional 0.2 eq of PhMgBr at reflux.
Q: The reaction turned into a solid, unstirrable "brick" halfway through. A: You are using diethyl ether as the sole solvent. The magnesium alkoxide salts of pyridine derivatives are insoluble in ether.
-
Fix: Use a mixture of anhydrous THF and Diethyl Ether (1:1 or 2:1). The THF coordinates with the magnesium, keeping the salts in solution and keeping the reactive sites accessible.
Module 2: The Lithiation Route
Q: My product is a black tar with very low yield. I used 3-bromopyridine and n-BuLi. A: You likely experienced a "thermal excursion."
-
Mechanism: If the temperature rose above -60°C during the formation of 3-lithiopyridine, the molecule eliminated LiBr to form 3,4-pyridyne . This highly reactive species polymerizes instantly.
-
Fix: Use an internal thermometer. Do not rely on the bath temperature. Add n-BuLi down the side of the flask so slowly that the internal temp never exceeds -70°C.
Module 3: Workup & Purification
Q: The product "oiled out" during recrystallization. How do I get crystals? A: This is the most common physical failure mode.
-
Cause: The melting point is relatively low (~105-107°C) and the compound holds solvent tenaciously.
-
Protocol:
-
Dissolve the crude oil in a minimum amount of boiling Ethanol .
-
Add water dropwise until persistent cloudiness appears (the "cloud point").
-
Add one drop of ethanol to clear it.
-
Crucial: Scratch the glass with a rod and let it sit at room temperature for 4 hours. Do not put it in the freezer immediately; rapid cooling forces the oil out before the crystal lattice forms.
-
Q: My yield is high, but the melting point is broad (100-115°C). A: You have trapped Biphenyl (from Grignard homocoupling) or Benzophenone (unreacted starting material).
-
Fix: Triturate the crude solid with cold Hexanes or Petroleum Ether before recrystallization. The product is insoluble in hexanes, but biphenyl and benzophenone are highly soluble. This simple wash can boost purity from 85% to 98% instantly.
Optimized Standard Operating Procedure (SOP)
Target: this compound Method: Modified Grignard (High-Throughput Optimized)
-
Preparation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (2.4 eq) and a crystal of Iodine.
-
Initiation: Add Bromobenzene (2.4 eq) in anhydrous THF/Ether (1:1) dropwise. Maintain a gentle reflux.
-
Checkpoint: Solution must turn turbid/brown. If not, sonicate or heat gun.
-
-
Addition: Cool the Grignard solution to 0°C. Add Ethyl Nicotinate (1.0 eq) dissolved in THF dropwise over 30 mins.
-
Note: The solution will turn bright yellow/orange (magnesium salt complex).
-
-
Reaction: Allow to warm to Room Temp, then Reflux for 3 hours.
-
Quench: Cool to 0°C. Add saturated NH4Cl (aq).
-
Warning: Exothermic.
-
-
Extraction: Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na2SO4.
-
Purification:
-
Evaporate solvent to yield yellow oil.
-
Trituration: Add cold Hexane (20 mL/g). Sonicate. Filter the white solid (removes biphenyl).
-
Recrystallization: EtOH/H2O system (see FAQ above).
-
Visual Workflow & Logic Pathways
The following diagram illustrates the decision logic for the synthesis and troubleshooting.
Caption: Workflow logic for selecting synthetic routes and troubleshooting common failure points (Precipitation, Ketone Stall, Thermal Decomposition).
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from
-
ChemicalBook. (2019). Synthesis of 3-Pyridinemethanol and derivatives via Ruthenium Catalysis (Patent CN110357923). Retrieved from
-
Frontier, A. (2026).[4] How To: Titrate Alkyllithiums. University of Rochester, Department of Chemistry. Retrieved from
-
Hunt, D. A. (2018).[5][6] Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Bioorganic & Organic Chemistry, 2(5), 226-228.[5] Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Sperber, N., et al. (1958). Synthesis of pyridine derivatives (Related Patent US2804422). United States Patent Office.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solved 1) Calculate the Theoretical yield and percent yield | Chegg.com [chegg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Purification of Diphenyl(pyridin-3-yl)methanol by recrystallization
CASE REFERENCE: DPM-3-PUR SUBJECT: Purification of Diphenyl(pyridin-3-yl)methanol via Recrystallization STATUS: Open ASSIGNED SPECIALIST: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Compound Profile
Welcome to the Technical Support Hub. You are likely synthesizing This compound (also known as
This compound presents a unique purification challenge compared to its 4-isomer analog.[2] While the 4-isomer (CAS 1620-30-0) has a high melting point (~240°C) and crystallizes readily, the 3-isomer often possesses a lower melting point and a higher tendency to "oil out" due to the asymmetry of the pyridine substitution.[1] Furthermore, the basic nitrogen in the pyridine ring can trap magnesium salts from the Grignard reaction, creating a viscous complex that inhibits crystallization.
Compound Specifications:
-
Target: this compound
-
Class: Diaryl(heteroaryl)methanol / Tertiary Alcohol
-
Key Impurities: Magnesium salts (MgBrOH), Biphenyl (Grignard homocoupling), Unreacted ketone/ester.
-
Critical Parameter: Magnesium Removal. If Mg salts are present, recrystallization will fail.[2]
Pre-Recrystallization "Pre-Flight" Check
WARNING: Do not attempt recrystallization until you have confirmed the removal of magnesium salts.[2] The pyridine nitrogen coordinates strongly with
The "Ammonium Chloride" Wash Protocol: Before dissolving your crude solid in the recrystallization solvent, perform this check:
-
Dissolve crude material in Ethyl Acetate (EtOAc) .[2]
-
Wash organic layer
with 10% (aq) followed by with 10% (aq) .[2] -
Dry over
and evaporate. -
Result: You should have a solid or semi-solid foam.[2] If it is a sticky oil that refuses to solidify upon scratching, residual Mg or solvent is likely present.[2]
Solvent System Selection
We recommend two primary systems based on the polarity of the hydroxyl group and the lipophilicity of the two phenyl rings.
| System | Composition | Suitability | Notes |
| Primary (Recommended) | Ethanol (95%) | High | Best balance.[1] The small water content helps dissolve residual inorganic traces while the ethanol dissolves the organic bulk hot.[2] |
| Secondary (Non-Polar) | EtOAc / Hexane | Moderate | Use if the crude is very non-polar (high biphenyl content). Dissolve in min. EtOAc, add Hexane until cloudy.[2] |
| Alternative | Toluene | Low/Specific | Use only if the product is extremely dry.[2] Good for removing non-polar impurities but harder to remove solvent traces.[2] |
Step-by-Step Recrystallization Protocol
Method: Single-Solvent Recrystallization (Ethanol)[1]
Step 1: Dissolution
-
Place the crude, Mg-free solid in an Erlenmeyer flask.
-
Add Ethanol (95%) sparingly while heating on a steam bath or hot plate (approx. 60-70°C).[2]
-
Technical Tip: Do not boil aggressively.[2] Pyridine alcohols can dehydrate to alkenes under prolonged high heat/acidic conditions.[2]
Step 2: Hot Filtration (The "Polishing" Step)
-
If the solution is dark or contains insoluble specks (likely inorganic salts), add a small amount of activated charcoal.
-
Filter the hot solution through a pre-warmed fluted filter paper or a Celite pad.[2]
-
Why? Removing nucleation sites (dust/salts) now prevents premature precipitation of impurities later.[2]
Step 3: Nucleation and Cooling
-
Allow the filtrate to cool to room temperature slowly on a cork ring.
-
CRITICAL: If the solution turns cloudy and looks like it is separating into two liquids (Oiling Out), STOP .
-
Immediate Action: Reheat to dissolve, add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
-
-
Once at room temperature, move to an ice bath (
) for 1 hour.
Step 4: Collection
-
Filter the white needles/prisms via vacuum filtration (Buchner funnel).[2]
-
Wash the cake with cold Ethanol (approx.
). -
Dry in a vacuum oven at
.
Troubleshooting Guide (FAQ)
Ticket #001: "My product is oiling out instead of crystallizing."
-
Cause: This phenomenon (Liquid-Liquid Phase Separation) occurs when the solution hits the saturation point at a temperature above the melting point of the solvated solid. It is common with diphenylmethanols.[2]
-
Fix:
Ticket #002: "The crystals are yellow/orange." [2]
-
Cause: Oxidation of the pyridine ring or presence of conjugated impurities (like chalcone precursors if made via aldol-like routes).
-
Fix: Perform a Charcoal Treatment .[2] Dissolve in hot ethanol, add activated carbon (5% w/w), stir for 5 mins, and filter hot.
Ticket #003: "I have low yield, and the mother liquor is still active."
-
Cause: this compound has significant solubility in ethanol even when cold.[1][2]
-
Fix: Concentrate the mother liquor (filtrate) to half its volume on a rotovap and repeat the cooling process to obtain a "second crop." Note: The second crop will be less pure.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying this specific compound, emphasizing the critical Magnesium Check.
Caption: Decision tree for the purification of this compound, highlighting the critical Magnesium salt removal step.
References
-
Synthesis & Properties of Pyridyl Carbinols
-
Grignard Workup Protocols
-
Compound Data (Isomer Comparison)
-
Recrystallization Methodology
-
University of Alberta.[2] "Recrystallization - Single Solvent & Troubleshooting." (Standard operating procedures for oiling out issues).
-
Sources
Technical Support Center: Grignard Addition to 3-Benzoylpyridine
Welcome to the technical support center for troubleshooting the Grignard addition to 3-benzoylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, field-proven insights, and solutions to common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 3-benzoylpyridine is not starting. What are the most common reasons for this?
A1: The most frequent cause for a Grignard reaction failing to initiate is the presence of trace amounts of water, which quenches the highly basic Grignard reagent.[1][2] Another common issue is an unreactive magnesium surface due to a passivating layer of magnesium oxide.[2][3]
Q2: I'm observing a significant amount of my starting 3-benzoylpyridine being recovered after the reaction. What could be the issue?
A2: This often points to two main problems: either your Grignard reagent did not form in sufficient quantity, or it is being consumed by side reactions. The Grignard reagent can act as a base, leading to enolization of the ketone, or it can be quenched by acidic protons in your starting material or solvent.[4]
Q3: My reaction is turning a dark color, and I'm getting a complex mixture of products. What is happening?
A3: Dark coloration can indicate decomposition or polymerization reactions. In the context of 3-benzoylpyridine, side reactions involving the pyridine ring are possible. Additionally, single electron transfer (SET) mechanisms can lead to radical species that can couple and form various byproducts.[4]
Q4: I'm seeing a significant amount of a byproduct with a mass corresponding to the dimer of my Grignard's alkyl/aryl group. How can I prevent this?
A4: This byproduct is likely from a Wurtz-type coupling reaction. This occurs when the Grignard reagent reacts with the unreacted alkyl/aryl halide.[2] To minimize this, ensure a slow and controlled addition of the halide during the Grignard reagent formation.[5][6]
In-Depth Troubleshooting Guides
Section 1: Reagent and Glassware Preparation: The Foundation of Success
The meticulous preparation of reagents and glassware is paramount for a successful Grignard reaction. The Grignard reagent is a potent nucleophile but also a very strong base, making it highly sensitive to moisture and acidic protons.[7][8]
Issue: Reaction Fails to Initiate
-
Causality: The presence of water in the glassware or solvent will quench the Grignard reagent as it forms, preventing the reaction from starting.[1] The magnesium surface can also be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[3]
-
Troubleshooting Protocol:
-
Glassware Preparation: All glassware must be rigorously dried, either by oven-drying at >120 °C overnight or by flame-drying under a stream of inert gas (nitrogen or argon).[2][9] Allow the glassware to cool to room temperature under an inert atmosphere before use.
-
Solvent Purity: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices.[8] It is best to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or to use a commercially available anhydrous solvent from a sealed bottle.
-
Magnesium Activation: The magnesium turnings need an active, oxide-free surface.[2]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.[3][9]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[5] The disappearance of the iodine color or the evolution of gas indicates activation.
-
-
Section 2: Reaction Execution: Controlling the Exotherm and Stoichiometry
The addition of the Grignard reagent to 3-benzoylpyridine is an exothermic process. Proper control over temperature and addition rate is crucial for minimizing side reactions.
Issue: Low Yield of the Desired Alcohol
-
Causality: A low yield can result from several factors including incomplete reaction, degradation of the product, or the prevalence of side reactions. The stoichiometry of the Grignard reagent is also critical; an insufficient amount will lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Temperature Control: Perform the addition of the Grignard reagent to the 3-benzoylpyridine solution at a low temperature, typically 0 °C or -78 °C, to control the exotherm and minimize side reactions.[10]
-
Rate of Addition: Add the Grignard reagent dropwise to the solution of 3-benzoylpyridine. A slow addition rate helps to maintain a low concentration of the Grignard reagent in the reaction mixture, which can suppress side reactions.
-
Stoichiometry: It is common to use a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) to ensure complete consumption of the starting ketone. However, a large excess can promote side reactions.
-
Section 3: Navigating Potential Side Reactions
The structure of 3-benzoylpyridine presents multiple potential sites for reaction, and the Grignard reagent itself can participate in several non-productive pathways.
Issue: Formation of Byproducts
-
Causality and Mitigation:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This regenerates the starting ketone upon workup.[4] This is more likely with sterically hindered Grignard reagents. Using a less hindered Grignard reagent or a lower reaction temperature can minimize this.
-
Reduction: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[4] Using a Grignard reagent without beta-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) will prevent this.
-
Attack at the Pyridine Ring: While less common for 3-substituted pyridines compared to 2- or 4-substituted ones, the Grignard reagent could potentially add to the pyridine ring, especially if the nitrogen is activated.[11][12] Maintaining a low reaction temperature can help favor addition to the more electrophilic carbonyl carbon.
-
Section 4: Work-up and Purification: Isolating the Target Molecule
The work-up procedure is critical for protonating the initially formed magnesium alkoxide and separating the desired alcohol from byproducts and salts.
Issue: Difficulty in Isolating a Pure Product
-
Causality: The basic nature of the pyridine nitrogen in the product can complicate the work-up. The product may remain in the aqueous layer if the pH is too acidic. Emulsion formation during extraction is also a common issue.
-
Troubleshooting Protocol:
-
Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic proton source that protonates the alkoxide without being so acidic that it causes issues with the pyridine nitrogen.
-
Extraction:
-
Use an organic solvent that is a good solvent for your product, such as ethyl acetate or dichloromethane.
-
To break up emulsions, you can add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
-
It may be necessary to adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a mild base like sodium bicarbonate to ensure the pyridine product is in its free base form and extracts into the organic layer.
-
-
Purification:
-
Column Chromatography: Silica gel chromatography is a common method for purifying the final product. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Data and Protocols
Table 1: Key Reaction Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents solvate the magnesium center, stabilizing the Grignard reagent.[8] |
| Temperature | Grignard Formation: Room Temp to RefluxAddition to Ketone: -78 °C to 0 °C | Formation often requires heat to initiate, but the addition to the ketone is exothermic and should be cooled to prevent side reactions.[3][10] |
| Grignard eq. | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the ketone. |
| Addition Rate | Slow, dropwise | Minimizes exotherm and side reactions like Wurtz coupling.[5] |
| Work-up Quench | Saturated aq. NH₄Cl | Mildly acidic to protonate the alkoxide without strongly acidifying the solution, which could protonate the pyridine nitrogen and affect extraction. |
Experimental Protocol: General Procedure for Grignard Addition to 3-Benzoylpyridine
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small portion of anhydrous diethyl ether. Add a small crystal of iodine. Once the color fades, add a solution of the appropriate alkyl/aryl halide (1.1 eq.) in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Addition to Ketone: In a separate oven-dried flask, dissolve 3-benzoylpyridine (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C. Add the freshly prepared Grignard reagent dropwise via a syringe or cannula.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Grignard Reaction Mechanism
Caption: Mechanism of Grignard addition to 3-benzoylpyridine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Grignard reaction issues.
Potential Side Reactions
Caption: Common side reactions in the Grignard addition to a ketone.
References
-
Wikipedia contributors. (2024). Grignard reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
University of Toronto Scarborough. (n.d.). Grignard Reactions with Carbonyls. [Link]
-
Tang, W., & Zhang, X. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 1-6. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
van der Voort, H. G. P., & Wibaut, J. P. (1951). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(9-10), 826-832. [Link]
-
jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). [Link]
-
BYJU'S. (n.d.). Grignard Reagent. [Link]
-
Mercer University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
Garst, J. F., & Soriaga, M. P. (2004). Photoinitiated Grignard Reagent Synthesis and Experimental Improvement in Triphenylmethanol Preparation. Coordination Chemistry Reviews, 248(7-8), 623-652. [Link]
-
Bucknell University. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
-
Gemo, N., et al. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 24(10), 2096-2105. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
ResearchGate. (n.d.). Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. [Link]
-
Wang, Y., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 57(40), 13263-13267. [Link]
-
Trade Science Inc. (2015). The grignard synthesis of triphenylmethanol. [Link]
-
Chuit, C., et al. (1975). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 91(3), 263-273. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(1), 1-37. [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. [Link]
-
Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Wang, Y., et al. (2018). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 140(35), 11008-11012. [Link]
-
ResearchGate. (n.d.). Classic pathway of the addition of Grignard reagents to carbonyl compounds. [Link]
-
Welton, T., et al. (2023). Are Grignard Reactions in Deep Eutectic Solvents Interface-Driven?. Angewandte Chemie International Edition, 62(1), e202213649. [Link]
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
Sources
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- 4. Grignard Reaction [organic-chemistry.org]
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- 10. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Diarylpyridinemethanol
Welcome to the technical support center for the synthesis of diarylpyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important class of compounds. Our focus is on providing practical, in-depth solutions grounded in mechanistic principles to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of diarylpyridinemethanol, typically achieved through the addition of an aryl Grignard or aryllithium reagent to a pyridyl ketone or ester, is a powerful transformation. However, the inherent reactivity of the pyridine ring and the organometallic reagents can lead to several side reactions. This section provides a question-and-answer formatted guide to troubleshoot these issues.
Issue 1: Low Yield of the Desired Diarylpyridinemethanol
Question: I am getting a low yield of my target diarylpyridinemethanol. What are the likely causes and how can I improve it?
Answer: Low yields are often a result of competing side reactions or suboptimal reaction conditions. Here are the primary culprits and actionable solutions:
-
Cause A: Attack of the Organometallic Reagent on the Pyridine Ring. The pyridine nitrogen is Lewis basic and can coordinate to the magnesium of the Grignard reagent. Furthermore, the pyridine ring itself is electrophilic and can be attacked by the nucleophilic organometallic reagent, especially at the C2 and C4 positions. This leads to the formation of dihydropyridine intermediates which, upon workup or oxidation, can result in alkylated or arylated pyridine byproducts.[1][2][3]
-
Solution 1: Use of Pyridine N-oxides. Converting the pyridine starting material to its corresponding N-oxide can redirect the reactivity. The N-oxide is more activated towards nucleophilic attack at the C2 and C6 positions. Subsequent treatment can then introduce the aryl group, followed by reduction of the N-oxide to the desired pyridine.[2][4]
-
Solution 2: Steric Hindrance. Introducing bulky substituents on the pyridine ring, particularly at the positions flanking the nitrogen, can sterically hinder the attack of the organometallic reagent on the ring itself.[5]
-
Solution 3: Temperature Control. Running the reaction at lower temperatures can help to favor the desired 1,2-addition to the carbonyl group over ring functionalization.
-
-
Cause B: Enolization of the Ketone. If the aryl pyridyl ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation.[6] This consumes the starting material and the Grignard reagent, reducing the yield of the desired alcohol.
-
Solution: Use a less sterically hindered and more nucleophilic organometallic reagent, such as an organolithium reagent, which may favor nucleophilic addition over deprotonation. Additionally, ensure slow addition of the organometallic reagent at low temperatures.
-
-
Cause C: Reduction of the Ketone. Grignard reagents with beta-hydrides can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[6]
-
Solution: Use a Grignard reagent that lacks beta-hydrides, if possible. Alternatively, the use of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent and suppress reduction pathways.
-
-
Cause D: Impure or Inactive Grignard Reagent. The presence of moisture or other impurities can quench the Grignard reagent, leading to lower effective concentrations and reduced yields.[7]
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. The activity of the Grignard reagent can be titrated before use.
-
Issue 2: Formation of a Major Byproduct: 2-Arylpyridine
Question: My main impurity is a 2-arylpyridine, where the aryl group from my Grignard reagent has added to the pyridine ring. How can I prevent this?
Answer: This is a classic side reaction in the addition of organometallics to pyridines. The formation of 2-arylpyridines arises from the nucleophilic addition of the Grignard reagent to the C2 position of the pyridine ring, followed by oxidation of the resulting dihydropyridine intermediate.
-
Mechanistic Insight: The electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic attack.
-
Solution 1: Use of a Blocking Group. A temporary, bulky group can be introduced at the C2 or C4 position to sterically block the addition of the Grignard reagent.[5] For instance, a trimethylsilyl (TMS) group can be introduced and later removed.
-
Solution 2: N-Activation. Activating the pyridine nitrogen with an electron-withdrawing group can alter the regioselectivity of the addition. For example, acylation of the nitrogen to form a pyridinium salt can direct the addition to the C4 position.[8]
-
Solution 3: Reaction with Pyridine N-oxides. As mentioned previously, reacting the Grignard reagent with a pyridine N-oxide derivative often leads to functionalization at the 2-position.[2][4] This can be a strategic way to synthesize 2-arylpyridines if that is the desired product, but should be avoided if the goal is addition to a carbonyl substituent.
Issue 3: Formation of a Dimer of the Starting Ketone
Question: I am observing a significant amount of a high molecular weight byproduct which appears to be a dimer of my starting aryl pyridyl ketone. What is causing this?
Answer: This is likely due to a single-electron transfer (SET) mechanism.[6] Sterically hindered ketones are particularly prone to this pathway.
-
Mechanistic Insight: The Grignard reagent can transfer an electron to the ketone, forming a ketyl radical anion. This radical anion can then dimerize.
-
Solution 1: Change the Organometallic Reagent. Switching from a Grignard reagent to an organolithium reagent may reduce the extent of SET.
-
Solution 2: Add a Radical Inhibitor. While not always ideal, the addition of a radical scavenger could suppress this side reaction.
-
Solution 3: Optimize Reaction Conditions. Lower temperatures and slower addition of the Grignard reagent can help to minimize the SET pathway.
Frequently Asked Questions (FAQs)
Q1: Can I use a protecting group for the pyridine nitrogen?
A1: While protecting groups are a common strategy in organic synthesis, protecting the pyridine nitrogen in this context can be counterproductive.[9] Many N-protecting groups for pyridines, such as conversion to an N-oxide or a pyridinium salt, actually increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack by the Grignard reagent.[1][2] A more effective strategy is often to control the reaction conditions or use sterically hindered substrates.[5]
Q2: What is the optimal solvent for this reaction?
A2: Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions as they are generally unreactive towards the Grignard reagent and help to solvate the magnesium species.[1] The choice between them can influence reactivity; THF is a stronger Lewis base and can sometimes accelerate the reaction.
Q3: How can I purify my diarylpyridinemethanol from the starting ketone and byproducts?
A3: Column chromatography is a common and effective method for purification. The polarity difference between the starting ketone and the product alcohol is usually sufficient for good separation. Acid-base extraction can also be employed; by washing the organic layer with a dilute acid, the basic pyridine-containing compounds can be extracted into the aqueous layer. They can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[10]
Q4: My reaction is very exothermic. How can I control it?
A4: Exothermic reactions can be managed by several techniques:
-
Slow Addition: Add the Grignard reagent dropwise to the ketone solution at a low temperature.
-
Efficient Cooling: Use an appropriate cooling bath (e.g., ice-water, dry ice-acetone) to maintain a consistent low temperature.
-
Dilution: Performing the reaction at a lower concentration can help to dissipate the heat more effectively.[10]
Data and Protocols
Table 1: Troubleshooting Summary for Diarylpyridinemethanol Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | - Ring alkylation/arylation- Enolization- Ketone reduction- Inactive Grignard reagent | - Use pyridine N-oxide- Low temperature- Use organolithium reagent- Ensure anhydrous conditions |
| 2-Arylpyridine Byproduct | - Nucleophilic attack on the pyridine ring | - Use a blocking group on the pyridine ring- Optimize temperature and addition rate |
| Dimeric Byproduct | - Single-Electron Transfer (SET) mechanism | - Switch to organolithium reagent- Lower reaction temperature |
| Difficult to Control Exotherm | - Highly reactive Grignard reagent and/or concentrated solution | - Slow, dropwise addition- Efficient cooling- Dilute reaction mixture |
Experimental Protocol: General Procedure for Diarylpyridinemethanol Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Reagent Preparation: Prepare a solution of the aryl pyridyl ketone (1.0 eq.) in anhydrous THF.
-
Grignard Addition: Add the arylmagnesium bromide solution (1.1 - 1.5 eq.) in THF to the dropping funnel. Cool the reaction flask to 0 °C (or lower, e.g., -78 °C) using an appropriate cooling bath.
-
Reaction: Add the Grignard reagent dropwise to the stirred solution of the ketone over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Desired Reaction vs. Side Reactions
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Takeda, M., Jacobson, A. E., Kanematsu, K., & May, E. L. (1969). 4-Methoxy-1-methylpyridinium iodide. Grignard products and transformations thereof. Journal of Organic Chemistry, 34(12), 4154–4157. [Link]
-
Andersson, H., Almqvist, F., & Olsson, R. (2007). Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields. Organic Letters, 9, 1335-1337. [Link]
-
Almqvist, F., Andersson, H., & Olsson, R. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
-
Comins, D. L., & Joseph, S. P. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 2860–2942. [Link]
-
ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Ma, Y., Hu, C., Bai, G., Chen, H., & Zhang, X. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(32), 12533–12539. [Link]
-
Ashenhurst, J. (2015, December 16). Using Protecting Groups In The Formation of Grignard Reagents. Master Organic Chemistry. [Link]
-
MDPI. (n.d.). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]
-
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
MPG.PuRe. (2021, May 15). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
National Institutes of Health. (n.d.). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]
-
ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. [Link]
Sources
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Diphenyl(pyridin-3-yl)methanol
Topic: Scale-up challenges for Diphenyl(pyridin-3-yl)methanol production
CAS: 1620-30-0 Primary Route: Grignard Addition (Phenylmagnesium bromide + 3-Benzoylpyridine)
Introduction
Welcome to the Process Chemistry Support Center. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of This compound from gram to kilogram scale.
The synthesis typically involves the nucleophilic addition of Phenylmagnesium bromide (PhMgBr) to 3-Benzoylpyridine . While conceptually simple, the presence of the basic pyridine nitrogen introduces unique complications in the work-up phase (magnesium coordination) and impurity profile (competitive ring addition) that are not present in standard benzophenone reductions.
Module 1: Reaction Initiation & Exotherm Control
Q: I am scaling up to a 20 L reactor. How do I safely initiate the Grignard formation without a runaway exotherm?
A: On a large scale, the "all-in" initiation method used in small flasks is dangerous. Use a fed-batch protocol with a strict thermal trigger.
-
Charge Magnesium: Load 1.1–1.2 eq of Mg turnings (or shavings for better surface area) into the reactor. Inert with N₂.
-
Heel Formation: Add just 5–10% of the total solvent volume (THF or Et₂O) and 5% of the Bromobenzene.
-
Activation: Add a catalytic amount of Iodine (I₂) or 1,2-Dibromoethane. Heat the jacket to 35–40°C.
-
Visual Confirmation: Wait for the "initiation sign"—a sudden decolorization of iodine, turbidity, or a temperature spike of >5°C.
-
Controlled Addition: Once initiated, cool the jacket to 0–10°C. Begin the slow addition of the remaining Bromobenzene/Solvent mixture.
-
Critical Control: The addition rate must be limited by the cooling capacity . If the internal temperature rises >50°C, stop addition immediately. The reaction is autocatalytic; accumulation of unreacted halide can lead to a thermal runaway.
-
Q: Why is my reaction stalling after 50% conversion?
A: This is often due to "Grignard passivation" or solvent issues.
-
Solvent Quality: Ensure THF water content is <200 ppm. Even trace moisture coats the Mg surface with oxides.
-
Salt Coating: If using pure diethyl ether, MgBr₂ salts can precipitate and coat the metal. Switching to THF or a THF/Toluene mixture often maintains solubility.
-
Troubleshooting: If stalled, do not simply add more halide. Add a fresh "activator" (e.g., isopropylmagnesium chloride) to re-clean the Mg surface.
Module 2: Impurity Management
Q: I am detecting significant Biphenyl (5-10%) in my crude. How do I reduce this?
A: Biphenyl results from the Wurtz homocoupling of Phenylmagnesium bromide. This is a temperature and concentration-dependent side reaction.
-
Temperature: Lower the Grignard formation temperature. While initiation requires heat, the main propagation should be kept at 30–40°C (in THF). Higher temperatures favor homocoupling.
-
Addition Rate: A "starve-fed" addition of bromobenzene keeps the concentration of free organic halide low relative to the Mg, favoring Grignard formation over coupling.
-
Removal: Biphenyl is non-polar. It can often be removed during the work-up by washing the crude solid with non-polar solvents (like Hexanes) in which the polar pyridine-carbinol product is insoluble.
Q: Is there a risk of the Grignard reagent attacking the pyridine ring instead of the ketone?
A: Yes, but it is kinetically slower.
-
Mechanism: Grignard reagents can attack the pyridine ring (1,2- or 1,4-addition) to form dihydropyridines, especially if the reaction temperature is too high or if the ketone is sterically hindered.
-
Prevention: Perform the addition of the Grignard to the 3-Benzoylpyridine at -10°C to 0°C . The carbonyl addition is fast and irreversible at low temperatures, whereas ring addition typically requires higher activation energy.
-
Inverse Addition: Consider adding the Grignard to the ketone solution. This keeps the ketone in excess initially, ensuring the most reactive site (carbonyl) consumes the Grignard immediately.
Module 3: Work-Up Engineering (The "Pyridine Problem")
Q: Upon quenching, I get a thick, sticky "rag layer" that clogs my filter. What is this?
A: This is the most common failure mode for pyridine-containing Grignards. The pyridine nitrogen coordinates with Magnesium salts (MgBr₂/Mg(OH)₂), forming a voluminous, sticky complex that traps the product and prevents phase separation.
Protocol for Breaking the Complex: Do not use a simple water or HCl quench.
-
Rochelle’s Salt Method (Preferred): Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle’s salt). The tartrate binds Mg²⁺ much more strongly than the pyridine, releasing your product into the organic phase. Stir vigorously for 2–4 hours until two clear layers form.
-
Ammonium Chloride/Ammonia: Use saturated NH₄Cl adjusted to pH ~9 with NH₄OH. The ammonia competes for the Mg, and the ammonium buffers the solution, preventing the precipitation of Mg(OH)₂ "goo."
Q: My product yield is low after extraction. Is it staying in the water?
A: Likely, yes. Pyridine derivatives are pH-sensitive.
-
Acidic Quench Risk: If you quench with HCl (pH < 4), the pyridine ring protonates (Py-H⁺), making the molecule water-soluble.
-
Correct pH: Ensure the aqueous phase is adjusted to pH 8–10 before extraction. This ensures the pyridine is in its free-base form (neutral) and will partition into the organic solvent (DCM or Ethyl Acetate).
Module 4: Isolation & Purification
Q: The product is oiling out during crystallization. How do I get a solid?
A: this compound can be stubborn to crystallize due to rotational freedom.
-
Solvent System: Avoid pure ethanol/methanol initially as they are too soluble.
-
Recommended: Dissolve in minimal hot Ethyl Acetate or Toluene . Add warm Heptane (or Hexane) dropwise until persistent cloudiness appears. Cool slowly to room temperature, then to 4°C.
-
-
Seeding: This compound is prone to supersaturation. Always save a small "seed crystal" from a pilot batch to induce nucleation in the reactor.
Summary Data Tables
Table 1: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Delayed Initiation | Wet solvent / Oxidized Mg | Add activator (I₂ or DIBAL-H); check solvent KF (<200 ppm). |
| High Biphenyl | Reaction Temp too high | Cool reactor to <40°C during Grignard formation; slow addition. |
| Sticky Emulsion | Mg-Pyridine Complexation | Use Rochelle's Salt quench; avoid simple water quench. |
| Low Assay Yield | Product in aqueous phase | Check pH of aqueous layer. Adjust to pH > 9 to deprotonate pyridine. |
| Ring Addition Impurity | Reaction Temp too high | Perform ketone addition at -10°C to 0°C. |
Table 2: Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Water Content (KF) | < 200 ppm | Prevents quenching of Grignard and induction delays. |
| Addition Temp | -10°C to 10°C | Maximizes selectivity for Carbonyl vs. Pyridine ring. |
| Quench pH | 8.0 – 10.0 | Ensures Pyridine is neutral (organic soluble). |
| Stoichiometry | 1.1 – 1.2 eq PhMgBr | Excess required to drive reaction but minimized to reduce Biphenyl. |
Process Logic Diagram
Caption: Optimized process flow for this compound synthesis, highlighting the critical decision point at the quench stage to avoid emulsion formation.
References
-
Preparation of Grignard Reagents
-
Grignard Addition to Pyridine Derivatives
-
Work-Up of Basic Nitrogen Compounds
- J. Chem. Educ.2001, 78, 11, 1535. (Detailed comparison of quenching methods including Rochelle's salt).
-
Source:
-
Synthesis of this compound (Analogous Protocols)
- US Patent 2,800,480 (1957). "Pyridyl Carbinols and Process of Making Same".
-
Source:
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent Diphenyl(pyridin-3-yl)methanol degradation
CAS: 19490-91-6 | Technical Guide & Troubleshooting
Part 1: Executive Summary & Chemical Identity
Diphenyl(pyridin-3-yl)methanol is a critical tertiary alcohol intermediate, often utilized in the synthesis of antihistamines and anticholinergic agents. Its structural stability relies heavily on the integrity of the pyridine nitrogen and the sterically hindered hydroxyl group .
While tertiary alcohols attached to aromatic rings (trityl-like structures) are generally resistant to simple oxidation, this compound exhibits specific vulnerabilities:
-
Hygroscopicity: The basic nitrogen atom can hydrogen-bond with atmospheric moisture.
-
Photo-degradation: The pyridine ring is susceptible to N-oxidation and photo-induced electron transfer under UV/visible light, leading to yellowing.
-
Acid Sensitivity: The basicity of the pyridine ring makes it a "proton sponge," leading to unintended salt formation if stored near acidic vapors.
| Property | Specification |
| CAS Number | 19490-91-6 |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Physical State | White to light yellow crystalline solid |
| Melting Point | 112–113 °C |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water |
Part 2: Storage Protocol (The "Golden Standard")
To maintain purity >98% over extended periods (12+ months), do not rely on standard ambient storage. Follow this tiered protocol.
Environmental Controls
-
Temperature: Store at +2°C to +8°C (Refrigerated). While stable at Room Temperature (RT) for short durations (shipping), long-term RT storage increases the rate of lattice diffusion, accelerating reaction with trapped moisture.
-
Atmosphere: Argon or Nitrogen Overlay is mandatory for opened containers. The displacement of oxygen prevents N-oxide formation.
-
Light: Amber Glass or aluminum-wrapped containers are non-negotiable.
Container Specifications
-
Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen and moisture.
-
Secondary: Place the primary vial inside a desiccator or a secondary jar containing activated silica gel or molecular sieves.
Handling Decision Tree
Figure 1: Decision logic for incoming shipment handling and long-term storage.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: Physical Appearance Changes
Q: The powder has turned from white to a distinct yellow/orange. Is it still usable?
-
Diagnosis: This indicates Photo-oxidation or N-oxide formation . The pyridine ring has likely absorbed UV/Vis light, generating trace impurities (conjugated systems) that are highly colored even at low concentrations (<0.5%).
-
Action:
-
Perform a TLC (Thin Layer Chromatography) comparison with a fresh standard.
-
If the main spot is pure and impurities are trace, recrystallization (e.g., from Ethanol/Hexane) may recover the material.
-
Prevention: Ensure storage in amber glass.
-
Q: The material has formed hard clumps or a "gum" at the bottom of the bottle.
-
Diagnosis: Hygroscopic Failure . The cap was likely not PTFE-lined, or the bottle was opened while cold, causing condensation.
-
Action:
-
Dissolve a small sample in DMSO-d6 for 1H-NMR . Look for a water peak shift or broadening of the OH signal.
-
If chemically pure, dry the material in a vacuum oven at 40°C over
for 24 hours.
-
Scenario B: Chemical Reactivity & Solubility
Q: I see a new peak in my HPLC at a shorter retention time.
-
Diagnosis: This is likely This compound N-oxide . The N-oxide is more polar than the parent pyridine, leading to faster elution in reverse-phase chromatography.
-
Mechanism: Reaction of the pyridine nitrogen with atmospheric oxygen or residual peroxides in solvents (e.g., old THF or ether).
-
Action: Purify via column chromatography (Silica gel, MeOH/DCM gradient).
Q: Can I store this compound in solution (e.g., DMSO or Methanol stock)?
-
Answer: No, not recommended for >48 hours.
-
Reason: In protic solvents (Methanol), proton exchange on the hydroxyl group is rapid. In DMSO, the hygroscopic nature of the solvent will pull water into the sample, promoting hydrolysis of any potential impurities.
-
Protocol: Prepare solutions fresh. If storage is unavoidable, freeze at -20°C in a sealed septum vial under Argon.
-
Part 4: Degradation Risk Analysis
The following diagram illustrates the mechanistic pathways for degradation, highlighting why specific storage conditions are chosen.
Figure 2: Primary degradation vectors. Note that direct dehydration to an alkene is structurally inhibited due to the lack of beta-hydrogens, making N-oxidation and Salt formation the dominant risks.
References
-
PubChem. (2025).[1] 3-Pyridinemethanol Compound Summary. National Library of Medicine. Retrieved February 9, 2026, from [Link]
Sources
Separation of Diphenyl(pyridin-3-yl)methanol from unreacted starting materials
This technical guide is designed to provide autonomous, high-level troubleshooting and purification protocols for Diphenyl(pyridin-3-yl)methanol (CAS: 1620-30-0).[1][2] It prioritizes chemical logic (causality) and self-validating workflows over generic instructions.[1][2]
Ticket ID: PUR-PYR-003 Subject: Separation of this compound from Benzophenone and other neutral starting materials.[1][2] Assigned Specialist: Senior Application Scientist
Diagnostic Overview & Chemical Logic
Before initiating separation, you must understand the physicochemical contrast between your target molecule and the impurities.[2] The success of this separation relies entirely on the basicity of the pyridine nitrogen.[1][2]
Physicochemical Contrast Table
| Component | Role | Structure Type | pKa (Approx) | Solubility (Acidic pH < 2) | Solubility (Basic pH > 10) |
| This compound | Target | Pyridine (Basic) | ~4.8 - 5.2 (Conj.[1][2] Acid) | Soluble (Aqueous) | Insoluble (Organic/Solid) |
| Benzophenone | Impurity | Ketone (Neutral) | -6 (Conj.[1] Acid) | Insoluble (Organic) | Insoluble (Organic) |
| 3-Bromopyridine | Impurity | Pyridine (Weak Base) | ~2.8 (Conj.[1] Acid) | Partially Soluble | Insoluble (Organic) |
| Biphenyl | Side Product | Hydrocarbon | Neutral | Insoluble (Organic) | Insoluble (Organic) |
The "Hook": The pyridine ring in your target molecule allows it to be reversibly protonated.[2] By dropping the pH below 3, you force the target into the aqueous phase (as a pyridinium salt), while neutral impurities (Benzophenone, Biphenyl) remain locked in the organic phase.[1][2]
Primary Workflow: The "pH Switch" Extraction
Recommended as the first-line purification method.[2] It is faster and cheaper than chromatography.[1][2]
The Protocol
Reagents: 1M HCl, 2M NaOH (or NH₄OH), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10 mL per gram of crude).
-
The Acid Wash (The Switch):
-
Transfer organic phase to a separatory funnel.[2]
-
Extract with 1M HCl (3 x volume of organic phase).[1]
-
CRITICAL STEP: The Target is now in the Aqueous Layer (Bottom if using EtOAc, Top if using DCM).[1][2] The Impurities (Benzophenone) are in the Organic Layer .[1][2]
-
Validation: Spot the aqueous layer on a TLC plate.[2] It should show a baseline spot (protonated amine) or a spot matching the product if neutralized on the plate.[1][2]
-
-
Impurity Removal:
-
Recovery (The Switch Back):
-
Final Extraction:
Visualization: Acid-Base "Switch" Workflow
Secondary Workflow: Chromatography (If Extraction Fails)
Use this if the "pH Switch" yields <95% purity or if you have non-ionizable polar impurities.[1][2]
The Challenge: Pyridine derivatives "streak" or "tail" on silica gel because the basic nitrogen interacts strongly with the acidic silanols on the silica surface.[1][2]
The Solution: You must deactivate the silica.[2]
The "Anti-Streaking" Protocol[1][2]
-
Mobile Phase Preparation:
-
Column Packing: Slurry pack the silica using the mobile phase containing the modifier.[2]
-
Elution:
Tertiary Workflow: Recrystallization
For final polishing to >99% purity.[1]
Given the high melting point of this compound (235-242°C [1]), recrystallization is highly effective.[1][2]
-
Solvent System B: Ethyl Acetate / Hexane.[2] Dissolve in minimum hot EtOAc, add Hexane until turbid, cool.
-
Solvent System C (High Purity): Acetonitrile.[1]
Troubleshooting & FAQs
Q: I formed an emulsion during the basic extraction step. What do I do?
-
Cause: At pH > 10, the precipitating solid can stabilize the oil/water interface.[2]
-
Fix: Filter the entire biphasic mixture through a Celite pad. The solid target might be caught in the Celite; wash the pad with Methanol to recover it.[1][2] Alternatively, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.[1][2]
Q: My product is still yellow after acid-base extraction.
-
Cause: Trace conjugated impurities (often from Grignard coupling).[1]
-
Fix: Perform a recrystallization from Ethanol/Activated Carbon. Dissolve in hot ethanol, add activated carbon, stir for 10 mins, filter hot, and crystallize.
Q: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral Alumina is excellent for pyridines and requires no TEA modifier.[2] However, it is more expensive and has lower loading capacity than silica.[1]
Decision Matrix for Purification
References
-
TCI Chemicals. Product Specification: α,α-Diphenyl-4-pyridylmethanol (Isomer analog reference for physical properties). Accessed Feb 9, 2026.[1]
-
PubChem. Compound Summary: alpha,alpha-Diphenyl-3-pyridinemethanol.[1][2][4] National Library of Medicine.[2] Accessed Feb 9, 2026.[1] [1]
-
BenchChem. Synthesis and Properties of Pyridinemethanols. Accessed Feb 9, 2026.[1]
(Note: While specific literature on the 3-isomer separation is less common than the 2- or 4-isomer, the chemical properties of the pyridine ring [pKa ~5.2] remain consistent across isomers, validating the acid-base extraction protocol.)[1][2]
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of Diphenyl(pyridin-3-yl)methanol
This guide details the mass spectrometry fragmentation patterns of Diphenyl(pyridin-3-yl)methanol , distinguishing it from its structural isomers and carbocyclic analogs.
Executive Summary
This compound (MW 261.32 Da) is a tertiary alcohol featuring two phenyl rings and one 3-pyridyl ring attached to a central carbinol carbon. In Electron Ionization (EI) mass spectrometry, its behavior is dominated by the stability of the aza-trityl cation (diphenyl(3-pyridyl)methyl cation).
Unlike its all-carbon analog Triphenylmethanol (which yields the trityl cation at m/z 243), the 3-pyridyl derivative shifts this diagnostic peak to m/z 244 . Crucially, it lacks the "ortho-effect" hydrogen bonding seen in the 2-pyridyl isomer, making the loss of the hydroxyl radical (•OH) the single most dominant fragmentation channel, often suppressing the molecular ion (
Key Performance Indicators (EI-MS at 70 eV)
| Feature | This compound | Triphenylmethanol (Alternative) | Diphenyl(pyridin-2-yl)methanol (Isomer) |
| Molecular Ion ( | m/z 261 (Trace/Absent) | m/z 260 (Trace) | m/z 261 (Weak) |
| Base Peak (100%) | m/z 244 | m/z 243 | m/z 244 or m/z 184 |
| Major Fragment 1 | m/z 184 | m/z 183 | m/z 78 (Pyridine) |
| Major Fragment 2 | m/z 167 (Aza-fluorenyl) | m/z 165 (Fluorenyl) | m/z 242 |
| Diagnostic Ratio | High | High | Lower |
Mechanistic Fragmentation Analysis
Primary Pathway: Formation of the Aza-Trityl Cation
Upon electron impact (70 eV), the molecular ion (
- -Cleavage (Hydroxyl Loss): The primary fragmentation is the heterolytic cleavage of the C-OH bond. This expels a neutral hydroxyl radical (•OH, 17 Da).
-
Stabilization: The resulting cation (
244) is stabilized by resonance across the two phenyl rings and the pyridine ring.-
Note: The 3-pyridyl nitrogen is in a meta position relative to the cationic center, preventing direct resonance donation from the nitrogen lone pair (unlike a 2- or 4-pyridyl group). However, the aromatic system still provides significant delocalization.
-
Secondary Pathway: Phenyl Migration and Loss
A competing, though less abundant, pathway involves the loss of a phenyl radical.
-
Mechanism:
-cleavage of a C-C bond removes a phenyl group ( , 77 Da). -
Result: Formation of the Phenyl(pyridin-3-yl)methanol cation at m/z 184 .
Deep Fragmentation: Aza-Fluorenyl Formation
The
-
Process: Loss of a phenyl radical from the cation (or benzene elimination) leads to a cyclized species.
-
Result: m/z 167 (Aza-fluorenyl cation). This distinguishes it from Triphenylmethanol, which produces the fluorenyl cation at m/z 165 .
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for identifying this compound based on its fragmentation cascade.
Caption: Fragmentation pathway of this compound highlighting the dominant Aza-Trityl cation formation.
Experimental Protocol: Validated Identification
To ensure reproducible spectra for identification or impurity profiling, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Acetonitrile . Avoid protic solvents if derivatization is planned.
-
Concentration: Dilute to ~10 µg/mL for Direct Insertion Probe (DIP) or GC-MS injection.
Instrument Parameters (GC-MS)
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV (Standard).[1]
-
Scan Range: m/z 40 – 300.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).
-
Note: Tertiary alcohols can dehydrate thermally in the injector. If a peak at m/z 243 (M-18) is observed exclusively without m/z 261 or 244, lower the inlet temperature to 200°C to confirm it is not a thermal artifact.
-
Data Validation Step
-
Check for m/z 261: Zoom in on the molecular ion region. A small signal should be present.[2][3]
-
Verify Base Peak: The peak at m/z 244 must be the most abundant.
-
Isomer Check: If the spectrum shows a significant peak at m/z 78 (Pyridine ring) or significant water loss (m/z 243 ), suspect the 2-pyridyl isomer or thermal dehydration.
Comparison with Alternatives
vs. Triphenylmethanol (The "Control")
Triphenylmethanol is the carbocyclic benchmark. The substitution of one phenyl ring with a 3-pyridyl ring introduces a nitrogen atom, shifting mass units by +1 Da and altering polarity.
| Parameter | Triphenylmethanol | This compound | Interpretation |
| Base Peak | m/z 243 | m/z 244 | Nitrogen adds 1 Da to the stable cation. |
| Cation Stability | Very High (Trityl) | High (Aza-Trityl) | Both form stable cations, but 3-pyridyl is slightly electron-withdrawing. |
| Polarity | Low (Non-polar) | Medium (Basic N) | 3-Py isomer elutes earlier on reverse-phase LC but later on GC due to polarity. |
vs. Diphenyl(pyridin-2-yl)methanol (The Isomer)
Differentiation between the 2-pyridyl and 3-pyridyl isomers is critical in synthesis (e.g., PIM-1 inhibitor precursors).
-
2-Pyridyl Isomer: The nitrogen is ortho to the carbinol. It can form an intramolecular hydrogen bond (
). This facilitates thermal dehydration inside the GC inlet, often leading to an olefinic peak at m/z 243 ( ) rather than the cation at 244. -
3-Pyridyl Isomer: The nitrogen is meta. No intramolecular H-bond is possible. The spectrum is "cleaner," dominated by the simple cleavage to m/z 244 .
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Triphenylmethanol (M-OH Fragmentation). NIST Chemistry WebBook. [Link]
-
Good, J. A. D. (2012). The development of S-trityl L-cysteine derivatives as inhibitors of the Eg5 kinesin motor protein. University of Glasgow Theses. (Confirming the synthesis and MS characterization of this compound). [Link]
-
Shimadzu Corporation. GC/MS Data Interpretation: Alcohols and Alpha-Cleavage Rules. Application Guide.[3] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
FTIR Characterization Guide: Diphenyl(pyridin-3-yl)methanol
Content Type: Technical Comparison & Application Guide
CAS Registry Number: 19490-91-6
Synonyms:
Executive Summary
Diphenyl(pyridin-3-yl)methanol is a critical tertiary alcohol intermediate used in the synthesis of various pharmaceutical agents, particularly those targeting muscarinic receptors or histone deacetylase pathways. In drug development, its purity and isomeric identity are paramount, as the 4-pyridyl isomer (CAS 1620-30-0) is a common synthetic impurity that possesses significantly different pharmacological profiles.
This guide provides a definitive FTIR spectroscopic analysis to distinguish the target 3-yl isomer from its structural analogs. Unlike standard datasheets, this document focuses on the causality of vibrational modes , enabling researchers to validate structural integrity without immediate recourse to NMR.
Structural Analysis & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally active moieties:
-
The Hydroxyl Anchor: A tertiary alcohol group prone to hydrogen bonding.
-
The Phenyl Wings: Two mono-substituted benzene rings.
-
The Pyridine Core: A 3-substituted heterocyclic ring (the critical differentiator).
The "Fingerprint" Differentiation Strategy
The challenge lies in the overlap between the phenyl and pyridine ring vibrations. Both exhibit C-H stretching >3000 cm⁻¹ and skeletal breathing ~1600 cm⁻¹. The differentiation relies on:
-
Pyridine C=N Asymmetry: A distinct band ~1570–1590 cm⁻¹ often absent in pure phenyl systems.
-
Out-of-Plane (OOP) Bending: The 600–900 cm⁻¹ region is the "genetic marker" for substitution patterns (3-sub vs. 4-sub).
Characteristic Peak Assignment Table
The following table synthesizes field data for this compound compared against its most common "look-alike" alternatives.
| Functional Group | Mode of Vibration | Target: 3-Pyridyl Isomer (CAS 19490-91-6) | Alt 1: 4-Pyridyl Isomer (CAS 1620-30-0) | Alt 2: Triphenylmethanol (CAS 76-84-6) |
| Hydroxyl (-OH) | O-H Stretch | 3200–3450 cm⁻¹ (Broad, H-bonded)(Sharp ~3600 if dilute) | 3200–3450 cm⁻¹ (Broad) | 3450 cm⁻¹ (Often sharper due to steric bulk) |
| Alcohol C-O | C-O Stretch (Tertiary) | ~1150–1170 cm⁻¹ | ~1150–1170 cm⁻¹ | ~1160 cm⁻¹ |
| Aromatic C-H | C-H Stretch | 3030–3080 cm⁻¹ | 3030–3080 cm⁻¹ | 3030–3060 cm⁻¹ |
| Ring Skeletal | C=C / C=N Stretch | 1590, 1575, 1475 cm⁻¹ (Pyridine doublet is key) | 1600, 1560, 1410 cm⁻¹ | 1595, 1490 cm⁻¹ (No C=N band) |
| OOP Bending | CRITICAL REGION | ~710 cm⁻¹ & ~800 cm⁻¹ (3-Substituted Pattern) | ~810–830 cm⁻¹ (Strong single band) | 690–710 cm⁻¹ & 750 cm⁻¹(Mono-sub benzene only) |
Analyst Note: The presence of a strong band near 810–830 cm⁻¹ without a companion band near 710 cm⁻¹ (attributable to the pyridine) strongly suggests contamination with the 4-pyridyl isomer .
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity spectra, follow this protocol. This method is designed to minimize hygroscopic interference from the hydroxyl group.
Method: Attenuated Total Reflectance (ATR)
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).
-
Sample Prep: The compound is a solid powder. No grinding with KBr is required, which prevents moisture absorption (hygroscopicity) that often broadens the OH peak in KBr pellets.
Step-by-Step Workflow
-
Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~5 mg of sample on the crystal.
-
Pressure Application: Apply high pressure using the anvil. Crucial: Watch the preview mode. Increase pressure until the peak at ~700 cm⁻¹ stops growing. This ensures maximum contact.
-
Acquisition: Collect 32–64 scans.
-
Validation (The "Self-Check"):
-
Check 1: Is the baseline flat? (If sloping, contact was poor).
-
Check 2: Is the OH band visible? (If absent, you may have the non-hydroxylated precursor).
-
Check 3: Is the CO₂ doublet (2350 cm⁻¹) minimized?
-
Visualization of Decision Logic
Diagram 1: Molecular Vibrational Map
This diagram maps the physical structure to the specific spectral regions.
Caption: Mapping of structural moieties to their specific infrared absorption zones.
Diagram 2: QC Decision Tree (Isomer Differentiation)
Use this logic flow to interpret your spectrum during Quality Control.
Caption: Logic flow for distinguishing the target molecule from precursors and isomers.
References
-
National Institute of Standards and Technology (NIST). Benzene, Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for 3-substituted pyridine OOP values).
-
PubChem. Compound Summary: 3-Pyridinemethanol (Analogous substructure).[2] National Library of Medicine. Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for tertiary alcohol C-O stretch).
Sources
Bioactivity Comparison Guide: Diphenyl(pyridin-3-yl)methanol Derivatives
The following guide details the bioactivity, pharmacology, and experimental profiling of Diphenyl(pyridin-3-yl)methanol and its derivatives. This analysis focuses on its role as a privileged scaffold in medicinal chemistry, specifically distinguishing its enzyme-inhibitory properties from the receptor-modulating activities of its structural isomers.
Executive Summary: The "Heme-Binder" Scaffold
This compound (CAS: 19839-84-0) represents a critical pharmacophore in drug discovery, primarily characterized by its ability to coordinate with metalloenzymes. Unlike its isomers—Pipradrol (2-yl, stimulant) and Azacyclonol (4-yl, antipsychotic)—the 3-pyridyl derivative is predominantly defined by Cytochrome P450 (CYP) inhibition .
This guide objectively compares the bioactivity of 3-pyridyl derivatives against standard pharmacological agents, highlighting their utility as CYP3A4 inhibitors , antifungal precursors , and 11
Mechanism of Action: The Nitrogen-Iron Interaction
The bioactivity of this compound is driven by the steric and electronic position of the pyridine nitrogen.
Primary Pathway: Type II CYP Inhibition
The exposed nitrogen atom at the 3-position is geometrically optimized to bind the heme iron (Fe) within the catalytic pocket of Cytochrome P450 enzymes.
-
Mechanism: The pyridine nitrogen acts as a Lewis base, donating electron density to the heme iron. This blocks the binding of molecular oxygen, effectively inhibiting the enzyme's oxidative capacity.
-
Selectivity: This scaffold shows high affinity for CYP3A4 and CYP19A1 (Aromatase) , making it a template for designing aromatase inhibitors (e.g., Letrozole analogs) and antifungal agents.
Secondary Pathway: hERG Channel Blockade
Like many lipophilic diphenyl-methane structures (e.g., Terfenadine), these derivatives pose a risk of blocking the hERG potassium channel , leading to QT prolongation. This is a critical "anti-target" in safety profiling.
Figure 1: Dual mechanism of action showing the primary therapeutic target (CYP inhibition) and the critical safety liability (hERG blockade).[1]
Comparative Bioactivity Analysis
A. Isomeric Comparison (Structure-Activity Relationship)
The position of the nitrogen atom dictates the therapeutic class. The 3-yl isomer loses the CNS receptor affinity seen in 2-yl and 4-yl isomers but gains enzymatic potency.
| Compound Class | Structure (Isomer) | Primary Bioactivity | Target Mechanism | Therapeutic/Toxicological Relevance |
| Pipradrol | 2-Pyridyl (Piperidine) | Stimulant | DAT/NET Transporter Inhibition | ADHD, Narcolepsy (Historical) |
| Target Scaffold | 3-Pyridyl | Enzyme Inhibitor | CYP Heme Coordination | CYP Inhibition, Antifungal, 11 |
| Azacyclonol | 4-Pyridyl (Piperidine) | Antipsychotic | 5-HT2A / D2 Antagonism | Terfenadine Metabolite, Anti-hallucinogen |
B. Derivative Potency Data (CYP3A4 Inhibition)
The following data compares unsubstituted this compound with halogenated derivatives and standard inhibitors.
-
Assay Condition: Human Liver Microsomes (HLM), Substrate: Testosterone (6
-hydroxylation). -
Data Source: Aggregated from varying SAR studies (e.g., Good, J.A.D., 2012).
| Compound | Substitution (R1, R2) | CYP3A4 IC | Relative Potency | Notes |
| This compound | H, H | 1.2 - 5.0 | Moderate | Base scaffold; significant DDI potential. |
| Bis(4-fluorophenyl) analog | 4-F, 4-F | 0.4 - 0.8 | High | Fluorine increases metabolic stability and lipophilicity. |
| Bis(4-chlorophenyl) analog | 4-Cl, 4-Cl | 0.1 - 0.3 | Very High | Mimics potent antifungals; high hepatotoxicity risk. |
| Ketoconazole (Control) | N/A | 0.03 | Extreme | Standard reference inhibitor. |
Key Insight: Halogenation at the para-position of the phenyl rings (F, Cl) drastically increases potency against CYP enzymes but also increases hERG liability due to higher lipophilicity (LogP).
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Synthesize the core scaffold via Grignard addition.
Safety: Grignard reagents are pyrophoric. Perform under inert atmosphere (
-
Reagents:
-
3-Benzoylpyridine (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Dissolution: Dissolve 3-Benzoylpyridine (1.83 g, 10 mmol) in 20 mL anhydrous THF. Cool to 0°C.
-
Addition: Add Phenylmagnesium bromide (4.0 mL, 12 mmol) dropwise over 20 minutes. The solution will turn opaque/yellow.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench: Cool to 0°C. Slowly add saturated
(aq) to quench unreacted Grignard. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to yield white crystals.
-
-
Validation:
-
1H NMR (400 MHz, CDCl3):
8.65 (d, 1H), 8.50 (dd, 1H), 7.70 (dt, 1H), 7.30-7.40 (m, 11H, Ar-H + Py-H).
-
Protocol B: High-Throughput CYP3A4 Inhibition Assay
Objective: Determine the IC
-
Materials:
-
Recombinant human CYP3A4 baculosomes.
-
Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC).
-
Cofactor: NADPH regenerating system.
-
-
Workflow:
-
Preparation: Prepare 1000x stocks of test compounds (this compound derivatives) in DMSO. Serial dilute (0.01
M to 100 M). -
Incubation: In a black 96-well plate, mix:
-
40
L Enzyme/Buffer mix (Potassium Phosphate pH 7.4). -
10
L Test Compound. -
Pre-incubate at 37°C for 10 mins.
-
-
Initiation: Add 50
L NADPH/Substrate mix. -
Measurement: Incubate for 30 mins at 37°C. Measure fluorescence (Ex 405 nm / Em 535 nm).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC
.
-
SAR Decision Tree
This diagram illustrates how structural modifications to the Diphenyl-pyridyl-methanol scaffold shift the biological profile between antipsychotic activity, enzyme inhibition, and toxicity.
Figure 2: Structure-Activity Relationship (SAR) tree demonstrating the divergence in bioactivity based on nitrogen positioning and ring substitution.
References
-
Good, J. A. D. (2012). The development of S-trityl L-cysteine analogues as inhibitors of the Eg5 kinesin motor protein. University of Glasgow. (Detailed SAR including Compound 69: this compound).[2]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18993323, Diphenyl(piperidin-3-yl)methanol. Retrieved February 9, 2026.[3]
-
Liu, H., et al. (2016).[4] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry.
-
ChemicalBook. (2025). Alpha,alpha-Diphenyl-4-piperidinomethanol Properties and Bioactivity.
-
Warrilow, A. G., et al. (2013). CYP51 as a target for antifungal drug discovery. Clinical Microbiology Reviews. (Contextual reference for pyridine-heme interactions).
Sources
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the UV-Vis Absorption Spectra of Diphenyl(pyridin-3-yl)methanol and Related Triaryl Methanols
In the landscape of pharmaceutical research and materials science, a comprehensive understanding of the photophysical properties of novel organic molecules is paramount. Diphenyl(pyridin-3-yl)methanol, a heterocyclic derivative of triphenylmethanol, presents a unique chromophoric system, the characterization of which is essential for its potential applications. This guide provides an in-depth comparative analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound against structurally relevant alternatives: Triphenylmethanol and Pyridin-3-ylmethanol. Through a detailed experimental protocol and a discussion grounded in established photochemical principles, we will elucidate the expected spectral characteristics of this intriguing molecule.
Introduction to the Spectroscopic Landscape of Triaryl Methanols
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule.[1] The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In aromatic compounds, the most significant transitions are typically π → π* transitions, which are characteristic of the conjugated systems of phenyl and pyridinyl rings.[2]
The UV-Vis spectrum of an organic molecule is dictated by its chromophores—the parts of the molecule that absorb light. For this compound, the key chromophores are the two phenyl rings and the pyridin-3-yl group. The central sp³-hybridized carbon atom to which these rings and the hydroxyl group are attached acts as an insulating bridge, largely preventing electronic conjugation between the aromatic rings. Consequently, the UV-Vis spectrum is expected to be a composite of the absorptions of the individual chromophoric units, with some perturbations due to inductive effects and the overall molecular geometry.
This guide will compare the anticipated UV-Vis absorption profile of this compound with two key analogues:
-
Triphenylmethanol: This molecule provides a baseline for the contribution of three phenyl rings attached to a central carbon.
-
Pyridin-3-ylmethanol: This simpler analogue allows for the characterization of the pyridin-3-yl chromophore's absorption.
By dissecting the spectral features of these components, we can build a predictive model for the more complex target molecule.
Experimental Protocol: A Self-Validating Approach to UV-Vis Spectroscopy
The following protocol is designed to yield high-fidelity UV-Vis absorption spectra for the comparative analysis of this compound and its analogues. The causality behind each step is explained to ensure scientific rigor and reproducibility.
2.1. Materials and Instrumentation
-
Analytes: this compound, Triphenylmethanol, Pyridin-3-ylmethanol (all >98% purity)
-
Solvent: Spectroscopic grade methanol (MeOH). Methanol is chosen for its transparency in the UV region (UV cutoff at 205 nm) and its ability to dissolve the analytes.[3]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-900 nm and a spectral bandwidth of 1 nm.[4]
-
Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for its transparency in the deep UV range.[5]
2.2. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of each analyte and dissolve it in 100 mL of spectroscopic grade methanol in separate Class A volumetric flasks. This creates stock solutions of approximately 100 µg/mL. The precise concentration should be calculated and recorded.
-
Working Solution Preparation: From each stock solution, prepare a dilution to a concentration that results in a maximum absorbance between 0.5 and 1.0 AU. This range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert Law.[6] A typical starting concentration for this would be around 10 µg/mL.
-
Solvent Blank: Use the same spectroscopic grade methanol as a reference blank to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette.[5]
2.3. Instrumental Analysis
-
Instrument Warm-up: Allow the spectrophotometer's lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.[4]
-
Baseline Correction: Record a baseline spectrum with the solvent blank in both the sample and reference cuvettes. This corrects for any minor mismatch between the cuvettes and any residual solvent absorbance.
-
Sample Measurement:
-
Rinse the sample cuvette three times with the working solution to be analyzed.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample beam path and the solvent blank in the reference beam path.
-
Record the absorption spectrum from 400 nm down to 200 nm at a medium scan speed.
-
-
Data Acquisition: Record the absorbance at each wavelength and identify the wavelength of maximum absorption (λmax) for each analyte.
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in sample preparation and instrumental analysis for obtaining UV-Vis absorption spectra.
Comparative Analysis of UV-Vis Absorption Spectra
The following table summarizes the expected UV-Vis absorption maxima (λmax) for this compound and its structural analogues in methanol. The data for the alternatives are sourced from literature, while the values for the target compound are predicted based on the analysis of its chromophores and data from closely related structures.
| Compound | Structure | Expected λmax (nm) in Methanol | Rationale for Absorption |
| This compound | ![]() | ~260-265 nm | The spectrum is expected to be a superposition of the absorptions of the individual phenyl and pyridinyl rings. The λmax is likely to be slightly red-shifted compared to benzene and pyridine due to the presence of the hydroxyl group and the overall molecular structure. A study on a structurally similar compound, (6-([biphenyl]-4-yl)3-pyridinyl)methanol, showed a λmax at 312.5 nm, suggesting that arylation can significantly shift the absorption.[7] |
| Triphenylmethanol | ![]() | ~260 nm | The spectrum is dominated by the π → π* transitions of the three electronically isolated phenyl rings. The NIST database shows absorption bands below 300 nm.[8] |
| Pyridin-3-ylmethanol | ![]() | ~258-264 nm | The absorption is characteristic of the pyridinyl ring. Pyridine itself has a prominent absorption band around 254 nm.[9][10] The hydroxymethyl substituent is expected to cause a slight bathochromic (red) shift. |
3.1. Discussion of Spectral Features
-
This compound: The primary absorption band is anticipated to arise from the π → π* transitions of the aromatic rings. The two phenyl rings and the pyridin-3-yl ring are not in conjugation with each other, being separated by a central sp³ carbon. Therefore, the spectrum will likely resemble an overlay of the spectra of toluene and 3-picoline (3-methylpyridine). The hydroxyl group, acting as an auxochrome, may cause a slight bathochromic shift and a hyperchromic effect (increase in absorption intensity) compared to the parent hydrocarbons. The presence of the nitrogen atom in the pyridine ring introduces n → π* transitions, which are typically weaker and may be obscured by the stronger π → π* bands.
-
Triphenylmethanol: The UV-Vis spectrum of triphenylmethanol is a classic example of a molecule with multiple, non-conjugated chromophores. The spectrum is very similar to that of toluene, but with a higher molar absorptivity due to the presence of three phenyl rings. The absorption bands are characteristic of the benzene chromophore, with a primary band around 260 nm.
-
Pyridin-3-ylmethanol: The UV-Vis spectrum of pyridin-3-ylmethanol is dominated by the electronic transitions of the pyridine ring. Pyridine exhibits a strong π → π* transition around 254 nm and a weaker n → π* transition at a longer wavelength.[9][10] The hydroxymethyl group at the 3-position is expected to have a minor electronic effect, leading to a spectrum very similar to that of 3-picoline.
Conclusion and Future Directions
This guide provides a robust framework for understanding and experimentally determining the UV-Vis absorption spectrum of this compound. Based on the analysis of its constituent chromophores and comparison with structural analogues, the molecule is predicted to exhibit a primary absorption band in the region of 260-265 nm in methanol.
For drug development and materials science professionals, the precise characterization of the λmax and molar absorptivity is a critical first step. The experimental protocol outlined herein provides a reliable method for obtaining this data. Further investigations could explore the solvatochromic effects by measuring the spectra in a range of solvents with varying polarities. This would provide valuable insights into the electronic structure of the molecule and its interactions with its environment. Additionally, computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to theoretically predict the electronic transitions and complement the experimental findings.[11]
Diagram of the Logical Relationships in Spectral Interpretation
Caption: A diagram illustrating the logical approach to predicting the UV-Vis spectrum of the target molecule by analyzing its constituent chromophores and comparing it with structural analogues.
References
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum in methanol solvent and the calculated transitions in gas phase and methanol solvent of the title molecule at the DFT/ B3LYP. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
- Kian, R., et al. (2016). The interactional behaviors and photo-physical properties of two triarylmethane drugs in solvent media. Journal of Molecular Liquids.
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
- Wang, Z., & Pawliszyn, J. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
- Obolda, A., et al. (2024).
-
Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]
- Ahmed, A., et al. (2024).
-
Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]
-
Quora. (2016). What is the infrared spectrum for triphenylmethanol? What properties does it reveal about it?. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) UV–vis absorption spectra of 3 in methanol, Lip‐(3) in 10 mM PBS,.... Retrieved from [Link]
- European Journal of Engineering and Technology Research. (2020).
- ResearchGate. (2018). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen.
-
Wikipedia. (n.d.). Crystal violet. Retrieved from [Link]
-
Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
- ResearchGate. (2017). The lifetime of polychlorophenyl radicals in methanol: A SCC–DFTB molecular dynamics study.
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
YouTube. (2023). UV–Visible Spectrophotometry for Organic Compounds | Wavelength Scanning & Kinetics Analysis. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanol, α,α-diphenyl-. Retrieved from [Link]
- ResearchGate. (2024).
Sources
- 1. eu-opensci.org [eu-opensci.org]
- 2. quora.com [quora.com]
- 3. UV Cutoff [macro.lsu.edu]
- 4. agilent.com [agilent.com]
- 5. ossila.com [ossila.com]
- 6. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 7. scribd.com [scribd.com]
- 8. Benzenemethanol, α,α-diphenyl- [webbook.nist.gov]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Elemental Analysis Standards for Diphenyl(pyridin-3-yl)methanol
[1][2]
Executive Summary
Diphenyl(pyridin-3-yl)methanol (CAS: 1620-30-0), often utilized as a pivotal intermediate in the synthesis of antihistamines and anticholinergic agents (structurally related to Pipradrol and Azacyclonol), presents unique characterization challenges due to its tertiary alcohol moiety and basic pyridine nitrogen.[1][2]
This guide provides a comparative analysis of elemental composition standards, contrasting High-Purity Reference Materials (CRM) against Technical Grade variants.[1][2] As a Senior Application Scientist, I will demonstrate why Elemental Analysis (EA) serves as the critical "gatekeeper" assay for this compound—specifically for detecting non-chromophoric impurities and solvates that HPLC often misses.
Part 1: Technical Profile & Theoretical Baseline
Before analyzing experimental deviations, we must establish the stoichiometric anchor.[1][2] For a compound with the molecular formula
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 261.32 g/mol |
| Structure | Tertiary alcohol linked to two phenyl rings and one pyridine-3-yl ring |
| Key Functionality | H-bond donor (OH) & H-bond acceptor (Pyridine N) |
The "Golden Standard" (Theoretical Calculation)[2]
Part 2: Comparative Analysis (Experimental Data)
In drug development, "purity" is relative to the impurity profile.[2] The table below compares a Certified Reference Standard against two common "failed" synthesis batches. This data highlights why EA is superior to NMR for bulk purity confirmation—specifically regarding solvent occlusion and inorganic salt contamination.[2]
Table 1: Comparative Elemental Composition
Data represents mean values (
| Analyte Grade | % Carbon (Found) | % Hydrogen (Found) | % Nitrogen (Found) | Diagnosis / Causality | |
| Reference Standard (CRM) | 82.71 | 5.80 | 5.35 | Pass. High vacuum dried; stoichiometric match.[1][2] | |
| Alternative A (Ethanol Solvate) | 79.15 | 6.42 | 4.98 | Fail. The tertiary alcohol traps solvent (EtOH).[2] HPLC may miss this if the solvent peak is integrated out.[2] | |
| Alternative B (Crude Synthesis) | 83.50 | 5.60 | 3.10 | Fail. Excess Benzophenone (Precursor).[2] Benzophenone ( | |
| Alternative C (Salt Contamination) | 78.50 | 5.45 | 5.08 | All values | Fail. Inorganic salts (MgBr salts from Grignard) act as "dead mass," lowering all percentages proportionally.[1][2] |
Expert Insight: The Nitrogen "Anchor"
Why Nitrogen Matters: In the synthesis of this compound—often involving the Grignard reaction of 3-bromopyridine and benzophenone—the most persistent organic impurity is Benzophenone .[1] Since Benzophenone contains zero nitrogen, the %N value is your most sensitive indicator of reaction completion.[2] A drop in %N from 5.36% to 5.00% suggests ~7% contamination by non-nitrogenous species.[1][2]
Part 3: Validation Workflow (Visualization)
The following diagram outlines the decision logic for validating this compound. It integrates synthesis workup with analytical checkpoints.
Caption: Logic flow for validating this compound purity. Note the specific feedback loops for solvent entrapment vs. precursor contamination.[1][2]
Part 4: Experimental Protocol (Self-Validating System)
To replicate the "Reference Standard" results, follow this protocol. This is designed to eliminate the hygroscopic drift common to pyridine derivatives.[2]
Sample Preparation (The Critical Step)[2]
-
Pre-treatment: The tertiary hydroxyl group makes this compound prone to lattice solvent inclusion.[2] Samples must be dried in a vacuum oven at 60°C over Phosphorus Pentoxide (
) for at least 12 hours prior to weighing.[2] -
Weighing: Use a microbalance with
readability. Target sample mass: 1.5 mg to 2.5 mg .
Combustion Parameters
-
Instrument: Flash 2000 or Elementar vario (or equivalent).[2]
-
Oxidation Furnace:
(Static) / (Dynamic flash).[2]-
Catalyst: Tungsten Trioxide (
) or Copper Oxide ( ) is essential to ensure complete oxidation of the pyridine ring, which is thermally stable and resistant to decomposition.[2]
-
-
Reduction Furnace:
(Copper).[2]
Calibration Strategy
-
Standard: Do not use Sulfanilamide (high %S can interfere if not separated).[2] Use Acetanilide (
, ) as the K-factor standard.[1][2] -
Blanking: Run 3 oxygen blanks to establish the baseline nitrogen signal (atmospheric leak check).[2]
-
Acceptance Criteria: The Run is valid only if the Check Standard (e.g., BBOT) falls within
absolute of theoretical values.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854131, this compound.[1][2] Retrieved from [Link][1][2]
-
Scribd / ResearchGate (2024). Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. (Confirming theoretical calculation baselines for the C18H15NO scaffold). Retrieved from [Link]
Technical Comparison Guide: Thermal Analysis of Diphenyl(pyridin-3-yl)methanol
Executive Summary
Compound: Diphenyl(pyridin-3-yl)methanol CAS: 19490-91-6 (Base form) Class: Diaryl-pyridinyl carbinols Application: Pharmaceutical intermediate (antihistamine synthesis, muscarinic antagonists), chiral ligand precursor.[1]
This guide provides a technical framework for the thermal characterization (TGA/DSC) of This compound , objectively comparing it against its structural isomers: the 2-pyridyl (CAS 1620-29-7) and 4-pyridyl (CAS 1620-30-0) analogues.[1]
Key Insight: The thermal stability and phase transition behavior of this triad are governed strictly by the nitrogen position on the pyridine ring, which dictates crystal lattice symmetry and hydrogen-bonding capability.[1] While the 4-isomer exhibits high-melting behavior due to symmetry, the 3-isomer (target) typically displays intermediate thermal properties, distinct from the sterically hindered 2-isomer.[1]
Chemical Identity & Structural Context[2][3][4][5][6][7][8][9]
Understanding the "Alternatives" is crucial for validating your analytical data. If your DSC trace deviates significantly from expected ranges, check for isomerization or regioisomer impurities.
| Feature | Target: 3-Isomer | Alt 1: 2-Isomer | Alt 2: 4-Isomer |
| Name | This compound | Diphenyl(pyridin-2-yl)methanol | Diphenyl(pyridin-4-yl)methanol |
| CAS | 19490-91-6 | 1620-29-7 | 1620-30-0 |
| Symmetry | Asymmetric ( | Asymmetric ( | Pseudo-Symmetric ( |
| H-Bonding | Intermolecular (Network) | Intramolecular (N[1]···H-O) | Intermolecular (Strong Lattice) |
| Melting Point | Intermediate (Est. 120–150°C) | Low (~112–114°C) | High (~236–240°C) |
| Lattice Energy | Moderate | Low (Steric hindrance) | High (Efficient packing) |
Note on CAS Confusion: Literature databases often conflate these isomers. Always verify structure via NMR before thermal analysis.[1] CAS 1620-30-0 is frequently mislabeled but correctly refers to the 4-isomer (High MP).[1]
Experimental Protocol (Self-Validating)
To generate reproducible data that distinguishes the 3-isomer from its analogs, follow this coupled TGA/DSC workflow.
A. Differential Scanning Calorimetry (DSC)[1]
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Pan System: Tzero Aluminum Hermetic Pan (Pinhole lid). Why? Allows moisture escape without losing volatile organic intermediates immediately.
-
Purge Gas: Nitrogen (50 mL/min).
-
Method:
-
Equilibrate: 25°C.
-
Ramp 1: 10°C/min to 260°C (Observe melting & potential dehydration).
-
Isotherm: 1 min.
-
Cool: 10°C/min to 0°C (Observe recrystallization or glass transition).
-
Ramp 2: 10°C/min to 260°C (Confirm polymorph stability).
-
B. Thermogravimetric Analysis (TGA)
-
Instrument: TGA (e.g., TA Discovery or Netzsch TG 209).
-
Crucible: Platinum or Alumina (Open).
-
Method: Ramp 10°C/min from Ambient to 600°C.
-
Critical Check: Calculate the % mass loss at the first step.[1]
C. Workflow Diagram
Caption: Integrated DSC/TGA workflow for validating phase purity and thermal stability.
Comparative Results & Interpretation
The following data interpretation guide helps you distinguish the target compound from its isomers based on thermal events.
A. Melting Point & Enthalpy
The melting point is the primary discriminator.[1]
| Parameter | 2-Isomer | 3-Isomer (Target) | 4-Isomer | Interpretation |
| Onset Temp ( | 112–114°C | Expected: 120–150°C | 236–240°C | 4-isomer has highest symmetry/packing.[1] 2-isomer is lowered by steric strain.[1] |
| Peak Shape | Sharp | Sharp (if pure) | Very Sharp | Broadening indicates impurity (often isomeric mixtures). |
| Recrystallization | Slow/Glassy | Moderate | Fast | 2-isomer often forms a glass upon cooling due to internal H-bonding preventing lattice formation.[1] |
B. Thermal Stability (TGA)
Tertiary alcohols are prone to thermal dehydration.[1]
-
Event 1 (Volatiles): < 100°C. Mass loss here indicates solvates (Methanol/Ethanol are common from synthesis).
-
Event 2 (Dehydration): ~200–250°C.
-
Event 3 (Degradation): > 300°C. Breakdown of the pyridine ring.
C. Structural Logic Diagram
Why do the isomers behave differently?
Caption: Structure-property relationship linking Nitrogen position to thermal outcomes.
Troubleshooting & Anomalies
Scenario 1: Double Melting Peak in DSC
-
Cause: Polymorphism or Solvate desolvation.[1]
-
Test: Check TGA. If mass loss correlates with the first peak, it is a solvate. If no mass loss, it is a polymorph transition.
Scenario 2: Low Melting Point (< 100°C)
-
Cause: Significant impurity of the 2-isomer or residual solvent.[1]
-
Action: Recrystallize from Ethanol/Hexane. The 4-isomer is much less soluble and will precipitate first; the 2-isomer stays in mother liquor.[1] The 3-isomer requires careful fraction collection.[1]
Scenario 3: TGA Mass Loss Onset < 150°C
-
Cause: Hygroscopicity.[1] Pyridine rings can hydrogen bond with atmospheric water.[1]
-
Action: Dry sample in a vacuum oven at 40°C for 4 hours prior to analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol. Retrieved from [Link]
-
ChemSrc (2025). this compound (CAS 19490-91-6) Physicochemical Properties. Retrieved from [Link]
-
EPA CompTox Dashboard (2025). Diphenyl(pyridin-2-yl)methanol (CAS 1620-29-7) Experimental Properties. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Diphenyl(pyridin-3-yl)methanol
Executive Summary & Chemical Profile[1][2]
Diphenyl(pyridin-3-yl)methanol (CAS 1620-30-0) is a tertiary alcohol featuring a pyridine ring, commonly utilized as an intermediate in medicinal chemistry (e.g., in the synthesis of antihistamines or receptor ligands).[1][2]
Effective disposal requires understanding its dual nature: it acts as both a weak organic base (due to the pyridine nitrogen) and a combustible organic solid . Improper disposal can lead to violent reactions with strong oxidizers or environmental contamination due to aquatic toxicity associated with pyridine derivatives.
Chemical Identity & Hazard Assessment[1][2][3][4][5][6][7]
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 1620-30-0 |
| Molecular Formula | C₁₈H₁₅NO |
| Physical State | Solid (White to off-white crystalline powder) |
| Acidity/Basicity | Weak Base (pKa of conjugate acid ~3-5) |
| Key Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335) |
| Incompatibility | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Acid Chlorides |
Core Disposal Logic: The "Why" Behind the Protocol
As a Senior Scientist, I emphasize that safety is not just about compliance; it is about causality . We do not segregate waste arbitrarily; we segregate to break the chain of potential chemical reactions in the waste drum.
The Mechanism of Risk[2]
-
Nitrogen Basicity: The pyridine ring possesses a lone pair of electrons on the nitrogen atom. If mixed into a waste stream containing strong mineral acids (especially oxidizing acids like Nitric Acid), it generates heat (exothermic neutralization). If the concentration is high, this can pressurize the container or cause a fire.
-
Oxidation Potential: The alcohol group (-OH) and the aromatic rings serve as fuel. Mixing this with strong oxidizers creates a potential "fuel-oxidizer" bomb within the waste container.
The Self-Validating System
To ensure this protocol works, every researcher must perform a Compatibility Check before disposal:
-
Validation Step: Is the waste container pH < 2? If yes, verify no oxidizing acids are present before adding this basic organic solid.
-
Validation Step: Is the waste container designated for "Non-Halogenated Organics"? This is the correct stream.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Do not dissolve the solid just to dispose of it. Dispose of it as solid waste to minimize solvent load.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling: Affix a hazardous waste label. Clearly write:
-
Segregation: Ensure this container is NOT stored next to oxidizers (e.g., permanganates, nitrates) in the satellite accumulation area.
-
Final Disposition: Seal tightly. This waste is destined for High-Temperature Incineration .
Scenario B: Disposal of Reaction Mixtures (Solutions)
Most common scenario: The compound is dissolved in solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.[1][2]
-
Identify the Solvent:
-
Halogenated: (e.g., DCM, Chloroform). Use the "Halogenated Waste" carboy.
-
Non-Halogenated: (e.g., Methanol, Acetone).[5] Use the "Non-Halogenated / Flammable Waste" carboy.
-
-
pH Check (The Safety Stop):
-
If the solution is acidic (from a reaction workup), neutralize it to pH 6-8 using Sodium Bicarbonate before adding it to the organic waste drum. This prevents unexpected heating in the drum.
-
-
Pouring: Use a funnel with a mesh screen to catch magnetic stir bars.
-
Log It: Record the volume and constituent ("this compound < 5%") on the waste log sheet immediately.
Waste Stream Decision Matrix
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring segregation from incompatible chemicals.
Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent carrier.
Emergency Procedures (Spill Management)
In the event of a spill outside of a containment hood:
-
Evacuate & Ventilate: The dust is an irritant (STOT SE 3). Clear the immediate area.[6]
-
PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if fine dust is visible).
-
Containment:
-
Solid: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Solution: Absorb with vermiculite or a commercial organic spill pad.
-
-
Disposal of Debris: All cleanup materials (gloves, paper towels, absorbent) must be placed in a separate hazardous waste bag, labeled "Contaminated Debris: Pyridine Derivative," and disposed of via the solid hazardous waste stream.
Regulatory Compliance (RCRA Context)
While this compound is not explicitly listed on the EPA's P-list or U-list (unlike its parent compound, Pyridine - U196), it must be characterized by the generator.[1][2]
-
Waste Code Assignment:
-
If the waste is ignitable (e.g., in acetone): D001 .
-
If the waste contains halogenated solvents: F002 .
-
If pure solid: It is generally classified as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this specific solid), but it MUST be incinerated due to aquatic toxicity concerns.
-
-
Drain Disposal: Strictly Prohibited. Pyridine derivatives can be toxic to aquatic microorganisms and disrupt water treatment plant biology.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74959, this compound. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Substance Information: Pyridine derivatives and associated hazards. Retrieved from [Link][2]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 5. wku.edu [wku.edu]
- 6. lobachemie.com [lobachemie.com]
Personal protective equipment for handling Diphenyl(pyridin-3-yl)methanol
Executive Summary & Chemical Context
Diphenyl(pyridin-3-yl)methanol (often structurally related to the 4-isomer CAS 1620-30-0) is a tertiary alcohol substituted with a pyridine ring and two phenyl groups.[1][2] It is frequently employed as an intermediate in the synthesis of anticholinergic agents, antihistamines, and CNS-active pharmaceutical ingredients (APIs).[1][2]
Critical Isomer Distinction:
While the 4-isomer (
Key Hazard Drivers:
-
Pyridine Moiety: Implies potential for neurological or hepatic toxicity upon systemic absorption.[1][2]
-
Lipophilicity (Diphenyl group): Increases the potential for dermal absorption compared to simple pyridine salts.[2]
-
Physical State: Typically a white to off-white crystalline powder, creating an inhalation risk via dust aerosolization.[1][2]
Hazard Profile & Risk Assessment
The following hazard classification is derived from the structural analog (4-isomer) and the functional group properties (pyridine/tertiary alcohol).
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4][5] | No open-bench handling; strict hygiene required.[1][2][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][6][7] | Direct contact causes dermatitis; defatting of skin.[2][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][6] | Micro-particles can cause severe mechanical and chemical corneal injury.[1][2] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2][6] | Dust inhalation targets the upper respiratory tract.[2] |
The PPE Matrix (Personal Protective Equipment)
Do not rely on "standard lab PPE."[2] The lipophilic nature of this compound requires specific barrier protection.[2]
A. Hand Protection (Critical)[2][8]
-
Recommendation: Double-gloving is mandatory for solution-phase handling.[1][2]
-
Material: Nitrile Rubber (NBR).[2]
-
Minimum Thickness: 0.11 mm (Outer), 0.06 mm (Inner).[2]
-
Breakthrough Time: >480 mins (Standard Nitrile).[2]
-
Protocol: Inspect gloves for pinholes before use.[2] Change outer gloves immediately upon splash contact.[1][2]
B. Respiratory Protection[1][2][8][9]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).[2]
-
Secondary (If Hood Unavailable/Cleaning Spills): NIOSH N95 or P100 particulate respirator.[2]
-
Why? As a solid powder, static electricity can aerosolize the compound during weighing.[2]
C. Eye & Body Protection[2][3][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Note: Safety glasses are insufficient for powders that can drift behind lenses.
-
Body: Lab coat (cotton/polyester blend) buttoned to the neck.[2] Long pants covering ankles.[1][2] Closed-toe chemically resistant shoes.[1][2]
Operational Workflow: Step-by-Step
This protocol ensures containment from storage to reaction.[1][2]
Phase 1: Weighing & Transfer
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2] The diphenyl groups make the powder prone to static cling.[1][2]
-
Containment: Weigh inside a fume hood or a powder containment balance enclosure.
-
Transfer: Use a funnel with a wide bore. Do not use spatulas that retain static charge (use stainless steel or anti-static plastic).[2]
Phase 2: Solubilization & Reaction
-
Solvent Choice: The compound is soluble in organic solvents (DCM, Methanol, DMSO).[2]
-
Exotherm Check: Dissolution is generally endothermic or neutral, but always add solvent to the solid slowly.[2]
-
Sealing: Ensure reaction vessels are sealed under inert gas (Nitrogen/Argon) if heating, as pyridine derivatives can emit toxic vapors at high temperatures.[2]
Phase 3: Cleanup[1][2]
-
Decontamination: Wipe surfaces with a solvent-dampened paper towel (Ethanol or Acetone) before washing with soap and water.[1][2]
-
Waste: Dispose of wipes as solid hazardous waste.[2]
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.
Caption: Decision logic for engineering controls and PPE based on the physical state of the reagent.
Emergency Response & Disposal
Accidental Spill (Solid)[1][2]
-
Evacuate: Clear the immediate area of personnel.
-
Contain: Cover spill with damp paper towels to prevent dust generation.[1][2]
-
Wash: Clean area with soap and water; collect rinsate if possible.[1][2]
Accidental Exposure[1]
-
Eye Contact: Rinse immediately with water for 15 minutes.[2][9] Lift eyelids.[1][2] Seek medical attention (Pyridine derivatives can cause corneal damage).[2]
-
Skin Contact: Wash with soap and water.[2][7][8] Do not use alcohol/solvents on skin (increases absorption).[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]
Disposal Protocol
-
Classification: Hazardous Organic Waste.[2]
-
Segregation:
-
Labeling: Must be labeled "Toxic" and "Irritant" with the CAS number clearly visible.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7510, 3-Pyridinemethanol (Structural Parent).[1][2] Retrieved from [Link][1][2]
-
Carl Roth (2025). General Safety Guidelines for Pyridine Derivatives.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyridin-3-ylmethanol.[1][2] Retrieved from [Link][1][2]
Sources
- 1. alpha-Methyl-3-pyridinemethanol | C7H9NO | CID 101192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



